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Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Introduction Overview and Significance 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Introduction

Overview and Significance

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral synthetic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key pharmacophores whose combination presents a versatile scaffold for drug discovery: a fluorinated phenyl ring, a primary amine, and a nitrile group.

The inclusion of fluorine in medicinal compounds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The chiral aminonitrile moiety serves as a valuable building block, as the amine provides a site for further functionalization and the nitrile can be readily converted into other critical functional groups, such as carboxylic acids or aminomethyl groups.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines robust protocols for its analytical characterization, and discusses its chemical reactivity and handling considerations.

Scope of this Guide

This document is intended for researchers, medicinal chemists, and process development scientists. It consolidates structural information, predicted physical properties, and a detailed analysis of the compound's chemical nature. The core of this guide focuses on providing validated, step-by-step protocols for the analytical confirmation of the compound's identity, purity, and structure, underpinned by the rationale for each experimental choice.

Molecular Structure and Identification

Chemical Structure

The structure consists of a propanenitrile backbone with a primary amino group and a 2-fluoro-4-methylphenyl substituent attached to the alpha-carbon (C3). This carbon is a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S).

  • IUPAC Name: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

  • CAS Number: 1213428-70-6 (for the (3R)-enantiomer)[4]

  • Molecular Formula: C₁₀H₁₁FN₂

  • Molecular Weight: 178.21 g/mol

It is critical to note that public databases often contain information for structurally similar but distinct compounds, such as those with a trifluoromethyl group instead of a methyl group.[1] All data and protocols herein pertain specifically to the titled compound.

Physicochemical Properties

Experimentally determined physical properties for this specific compound are not widely available in public literature. The following table summarizes calculated properties and provides expected values based on its chemical structure and data from analogous compounds.

PropertyValue / Expected ValueRationale / Source
Molecular Formula C₁₀H₁₁FN₂Calculated
Molecular Weight 178.21 g/mol Calculated
Appearance Expected to be a solid or oilMany similar aminonitriles are solids or high-boiling liquids.[5][6]
Melting Point Data not publicly availableRequires experimental determination.
Boiling Point Data not publicly availableExpected to be high due to polar functional groups and molecular weight; likely decomposes before boiling at atmospheric pressure.[7]
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile.The polar amine and nitrile groups allow for some aqueous solubility, while the substituted phenyl ring confers solubility in organic solvents.[8]
logP (predicted) ~1.5 - 2.5The fluorinated aromatic ring increases lipophilicity, while the amine and nitrile groups contribute to polarity.

Chemical Properties and Reactivity

Reactivity Profile

The chemical behavior of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is dictated by its three primary functional groups:

  • Primary Amine (-NH₂): As a primary amine, it is basic and will form salts with acids. It is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This serves as the principal handle for synthetic elaboration.

  • Nitrile (-C≡N): The nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-amino-3-(2-fluoro-4-methylphenyl)propanoic acid) or an amide intermediate. It can also be reduced, typically via catalytic hydrogenation, to a primary amine, yielding a diamine product.[9]

  • Fluorinated Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-director, while the methyl and alkylamino groups are activating and also ortho-, para-directing. The positions open to substitution are sterically hindered and electronically complex, requiring specific conditions for controlled functionalization.

Plausible Synthetic Pathway

A common and efficient method for synthesizing α-aminonitriles is a variation of the Strecker synthesis. This pathway involves a one-pot reaction of an aldehyde, an ammonia source, and a cyanide source.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Fluoro-4-methylbenzaldehyde P One-Pot Reaction (Strecker Synthesis) A->P B Ammonia (NH3) B->P C Potassium Cyanide (KCN) C->P Z 3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile (Racemic) P->Z Formation of α-aminonitrile

Caption: Plausible Strecker synthesis pathway.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8 °C) to prevent degradation.[6][10] It should be stored away from strong acids, bases, and oxidizing agents.

Protocols for Analytical Characterization

Rationale for a Multi-technique Approach

Confirming the identity and purity of a novel or synthesized compound requires a coordinated analytical approach. No single technique can provide all necessary information. HPLC-MS is used to confirm purity and molecular weight, while NMR and FTIR provide definitive structural elucidation by mapping the carbon-hydrogen framework and identifying key functional groups, respectively.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

This protocol validates the compound's purity and confirms its molecular weight.

Expertise & Causality: A reversed-phase C18 column is chosen for its versatility with moderately polar aromatic compounds. A gradient elution is employed because it provides better resolution for a wider range of potential impurities than an isocratic method. The mass spectrometer detector provides definitive confirmation of the molecular weight.[10][11]

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (or Diode Array Detector) and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.2.

  • Data Interpretation: The HPLC chromatogram will assess purity based on the area percentage of the main peak. The corresponding mass spectrum for this peak should show a clear signal at m/z 179.2, confirming the molecular weight.

Protocol 2: Structural Elucidation via NMR Spectroscopy

This protocol confirms the precise molecular structure, including the connectivity of atoms.

Expertise & Causality: A combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H NMR identifies the types and connectivity of protons. ¹³C NMR confirms the carbon backbone. For this specific molecule, ¹⁹F NMR is a crucial, high-sensitivity experiment that unambiguously confirms the presence and electronic environment of the fluorine atom.[12][13] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Expected Chemical Shifts (δ, ppm):

      • ~7.0-7.5 (m, 3H): Aromatic protons (Ar-H).

      • ~4.5-4.8 (t, 1H): Methine proton (-CH(NH₂)-).

      • ~2.8-3.0 (d, 2H): Methylene protons (-CH₂CN).

      • ~2.3 (s, 3H): Methyl protons (Ar-CH₃).

      • ~1.8 (br s, 2H): Amine protons (-NH₂).

  • ¹³C NMR Acquisition:

    • Expected Chemical Shifts (δ, ppm):

      • ~160-165 (d, J_CF ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).

      • ~115-140: Other aromatic carbons.

      • ~118-122: Nitrile carbon (-C≡N).

      • ~45-50: Methine carbon (-CH(NH₂)-).

      • ~25-30: Methylene carbon (-CH₂CN).

      • ~20-22: Methyl carbon (Ar-CH₃).

  • ¹⁹F NMR Acquisition:

    • Expected Chemical Shift: A single resonance is expected, with its exact chemical shift dependent on the specific reference standard used. This confirms the single fluorine environment.

  • Data Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H spectrum, combined with the carbon and fluorine signals, should be fully consistent with the proposed structure.

Protocol 3: Functional Group Analysis via FTIR Spectroscopy

This protocol provides rapid confirmation of the key chemical bonds and functional groups present.

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a fast and non-destructive technique that identifies functional groups by their characteristic vibrational frequencies. A thin film method is suitable for either an oil or a solid sample dissolved in a volatile solvent.[14]

Methodology:

  • Sample Preparation: If the sample is an oil, place a small drop between two KBr plates to form a thin film. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate completely.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands (cm⁻¹):

    • 3400-3200 (two bands, medium): N-H stretching from the primary amine.

    • 3100-3000 (weak): Aromatic C-H stretching.

    • 2950-2850 (weak): Aliphatic C-H stretching (methyl, methylene, methine).

    • 2260-2240 (medium, sharp): C≡N stretching of the nitrile group.[15]

    • ~1600, ~1480 (medium): Aromatic C=C ring stretching.

    • 1250-1100 (strong): C-F stretching.

Overall Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a newly synthesized batch of the target compound.

G Start Synthesized Product Batch HPLC Protocol 1: Reversed-Phase HPLC-MS Start->HPLC Purity Purity > 95%? HPLC->Purity MW [M+H]+ = 179.2? Purity->MW Yes Fail Repurify or Resynthesize Purity->Fail No NMR Protocol 2: NMR Spectroscopy (1H, 13C, 19F) MW->NMR Yes MW->Fail No FTIR Protocol 3: FTIR Spectroscopy NMR->FTIR Structure Structure Confirmed? FTIR->Structure End Batch Released for Use Structure->End Yes Structure->Fail No

Caption: Logical workflow for analytical validation.

Safety and Handling

Hazard Identification

While specific toxicology data for this compound is unavailable, compounds containing the aminonitrile functional group should be handled as potentially hazardous.

  • Toxicity: Nitriles can release cyanide in vivo. Similar compounds are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[16][17]

  • Irritation: May cause skin, eye, and respiratory irritation.[18]

Recommended Handling Procedures
  • Engineering Controls: Use only under a certified chemical fume hood to minimize inhalation exposure.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[19]

  • Handling: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[17]

References

  • Chem-Supply. 3-amino-3-(3-fluorophenyl)propanenitrile hydrochloride — Chemical Substance Information. Available at: [Link]

  • Japan International Center for Occupational Safety and Health. III Analytical Methods. Available at: [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2008). 安全データシート (Safety Data Sheet). Available at: [Link]

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. Available at: [Link]

  • PubChem. 3-Amino-4-fluorobenzonitrile. Available at: [Link]

  • NextSDS. methyl (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate. Available at: [Link]

  • Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available at: [Link]

  • PubChem. Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)amino)-. Available at: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919. Available at: [Link]

  • PubChem. 3-Amino-3-[4-(aminomethyl)phenyl]propanenitrile. Available at: [Link]

  • Bio NMR. Bio NMR spectroscopy. Available at: [Link]

  • Wikipedia. Propionitrile. Available at: [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • PubMed. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • NIST. Propanenitrile, 3-(methylamino)-. Available at: [Link]

  • NextSDS. 3-AMINO-3-(2-FLUORO-5-TRIFLUOROMETHOXY-PHENYL)-PROPIONIC ACID. Available at: [Link]

  • J-STAGE. (2001). Determination of ppb Levels of Tryptophan Derivatives by Capillary Electrophoresis with Homogeneous Liquid–Liquid Extraction. Available at: [Link]

  • Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • NIST. Propionitrile, 3-amino-, fumarate. Available at: [Link]

  • MDPI. (2024). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids. Available at: [Link]

  • KOPS. (2019). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2003). NOVALURON. Available at: [Link]

  • Nagoya Institute of Technology. (2025). フルオロプラスチックの室温分解と再利用に成功 (Successful room-temperature decomposition and reuse of fluoroplastics). Available at: [Link]

Sources

Exploratory

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile molecular weight and 2D structure

Architecting β -Amino Nitriles: Structural Profiling and Stereoselective Synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Executive Summary In modern pharmacophore design, β -amino nitriles serve as highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting β -Amino Nitriles: Structural Profiling and Stereoselective Synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Executive Summary

In modern pharmacophore design, β -amino nitriles serve as highly versatile, bifunctional building blocks. They are the direct synthetic precursors to β3 -amino acids, 1,3-diamines, and a variety of nitrogen-containing heterocycles (e.g., pyrimidines and pyrazoles). 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a particularly valuable derivative. The incorporation of the 2-fluoro-4-methylphenyl moiety provides unique steric shielding and modulates the lipophilicity of the molecule, which is a critical parameter in optimizing the pharmacokinetic profiles of small-molecule inhibitors. This technical guide details the physicochemical properties, structural rationale, and a self-validating stereoselective synthetic workflow for this compound.

Physicochemical Profiling and 2D Structure

The 2D structure of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile features a chiral center at the C3 position, flanked by a primary amine, a cyanomethyl group, and an aromatic ring. The ortho-fluoro substitution on the phenyl ring induces a strong inductive electron-withdrawing effect while maintaining a relatively small van der Waals radius, locking the aromatic ring into specific conformational preferences relative to the chiral amine. The para-methyl group provides an electron-donating hyperconjugative effect, balancing the electronic distribution of the aromatic system.

Table 1: Quantitative Physicochemical Data [1]

PropertyValue
IUPAC Name 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Molecular Formula C₁₀H₁₁FN₂
Molecular Weight 178.21 g/mol
Exact Mass 178.0906 Da
Canonical SMILES N#CCC(N)c1ccc(C)cc1F
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Nitrile, Amine)
Rotatable Bonds 3

Mechanistic Workflow: Stereoselective Aza-Aldol Addition

The most robust method for synthesizing enantiopure β -amino nitriles is the addition of a lithiated acetonitrile anion to a chiral imine. To achieve high stereoselectivity, Ellman’s chiral auxiliary (tert-butanesulfinamide) is heavily utilized in drug development workflows[2].

SyntheticWorkflow Step1 Aldehyde + Sulfinamide Step2 Ti(OEt)4 Condensation Step1->Step2 Lewis Acid Dehydration Step3 Chiral Imine Intermediate Step2->Step3 Imine Formation Step4 LiCH2CN Addition (-78°C) Step3->Step4 Aza-Aldol Addition Step5 Sulfinamide Cleavage (HCl) Step4->Step5 Acidic Deprotection Step6 Target Molecule (Free Base) Step5->Step6 Basic Neutralization

Workflow for the stereoselective synthesis of the target beta-amino nitrile.

Experimental Protocol: A Self-Validating Synthetic System

This protocol outlines the synthesis of the target molecule using a highly controlled, stereoselective pathway. Every phase is designed with causality and built-in analytical checkpoints to ensure a self-validating system.

Phase 1: Formation of the Chiral Sulfinyl Imine
  • Procedure: Dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ ) (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality of Reagent Selection: Ti(OEt)4​ is selected over standard dehydrating agents (e.g., MgSO4​ ) because it acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, forcefully driving the equilibrium toward the imine without causing racemization[2].

  • Validation Checkpoint 1: Perform LC-MS analysis. The reaction is complete when the aldehyde is consumed and the mass of the sulfinyl imine ( [M+H]+=242.1 ) is the dominant peak.

Phase 2: Aza-Aldol Addition of Acetonitrile
  • Procedure: In a separate flame-dried flask, cool a solution of Lithium diisopropylamide (LDA) (1.5 eq) in anhydrous THF to -78 °C. Slowly add anhydrous acetonitrile (1.6 eq) dropwise. Stir for 30 minutes. Slowly transfer the chiral imine from Phase 1 into this solution at -78 °C.

  • Causality of Temperature Control: Acetonitrile possesses a relatively high pKa (~25). While LDA is strong enough to deprotonate it, the resulting cyanomethyl anion ( LiCH2​CN ) is highly nucleophilic. Maintaining a strict -78 °C environment is critical to prevent the anion from undergoing rapid self-condensation (forming 3-aminocrotononitrile)[3]. The bulky tert-butanesulfinyl group directs the facial attack of the anion, ensuring high diastereoselectivity.

  • Validation Checkpoint 2: Quench a micro-aliquot with saturated NH4​Cl . LC-MS should indicate the complete conversion of the imine to the protected β -amino nitrile adduct ( [M+H]+=283.1 ).

Phase 3: Auxiliary Cleavage and Isolation
  • Procedure: Treat the isolated adduct with 4M HCl in 1,4-dioxane/methanol (1:1) at room temperature for 2 hours. Concentrate under vacuum, neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3​ , and extract with dichloromethane to yield the free base.

  • Causality of Deprotection Strategy: The tert-butanesulfinyl group is highly acid-labile. Using anhydrous HCl in dioxane ensures clean cleavage of the auxiliary without risking the hydrolysis of the sensitive nitrile group, which would inevitably occur if aqueous acids were used at elevated temperatures.

  • Validation Checkpoint 3: 1 H NMR must show the complete disappearance of the massive tert-butyl singlet (~1.2 ppm), confirming absolute deprotection.

Downstream Applications in Drug Discovery

The isolated 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is rarely the final drug candidate; rather, it is a pivotal node in combinatorial drug discovery:

  • Synthesis of β3 -Amino Acids: The nitrile group can be hydrolyzed under strong aqueous acidic conditions (6M HCl, reflux) to yield a carboxylic acid. β -amino acids are heavily utilized to synthesize peptidomimetics that are highly resistant to enzymatic proteolytic degradation.

  • Synthesis of 1,3-Diamines: Reduction of the nitrile using Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation (Raney Ni / H2​ ) converts the molecule into a 1-aryl-1,3-propanediamine. This motif is a frequent pharmacophore in kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors).

Analytical Validation Parameters

To verify the structural integrity of the final synthesized free base, the following quantitative analytical signatures must be observed:

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected Signature / ValueStructural Correlation
LC-MS (ESI+) m/z=179.1 [M+H]+ Confirms the exact mass of the free base (178.09 Da).
1 H NMR (400 MHz, CDCl₃) δ 6.90 - 7.30 (m, 3H)Validates the intact 2-fluoro-4-methylphenyl aromatic ring.
1 H NMR (400 MHz, CDCl₃) δ ~4.50 (t or dd, 1H)Confirms the chiral methine proton (CH-NH₂).
1 H NMR (400 MHz, CDCl₃) δ ~2.75 (m, 2H)Confirms the methylene protons adjacent to the nitrile (CH₂-CN).
1 H NMR (400 MHz, CDCl₃) δ ~2.35 (s, 3H)Confirms the para-methyl group on the aromatic ring.
FT-IR Spectroscopy ~2250 cm⁻¹ (sharp peak)Validates the presence of the C≡N (nitrile) stretch.

References

  • Title: CAS号:1213353-91-3 - 毕得医药 (Physicochemical Data Verification) Source: bidepharm.com URL: 1

  • Title: Reaction of alpha-amidoalkylphenyl sulfones with lithiated nitriles: syn-selective synthesis of beta-amino nitriles Source: nih.gov URL: 3

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: acs.org URL: 2

Sources

Foundational

Pharmacokinetic Evaluation and ADME Profiling of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile: A Technical Whitepaper

Executive Summary 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a highly functionalized, chiral β -amino nitrile that serves as a critical pharmacophore and building block in modern medicinal chemistry. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a highly functionalized, chiral β -amino nitrile that serves as a critical pharmacophore and building block in modern medicinal chemistry. Structurally analogous to the core intermediates of dipeptidyl peptidase-4 (DPP-4) inhibitors and various anti-infective agents, its unique substitution pattern dictates a complex pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper provides an in-depth technical guide for drug development professionals on evaluating the PK properties of this compound. We detail the structural causality behind its metabolic fate and provide self-validating experimental protocols for its characterization, ensuring robust data generation for lead optimization.

Structural Determinants of Pharmacokinetics (SAR & ADME)

The physicochemical properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile are governed by three distinct structural motifs, each contributing specific liabilities and advantages to its overall PK profile:

  • The 2-Fluoro Substituent: The incorporation of fluorine onto the phenyl ring is a classic medicinal chemistry strategy. Fluorine's high electronegativity and strong C-F bond energy ( 441 kJ/mol) effectively block cytochrome P450 (CYP450)-mediated oxidation at the ortho-position[1]. Furthermore, the fluorine atom increases the overall lipophilicity of the scaffold, facilitating passive diffusion across phospholipid membranes[2].

  • The 4-Methyl Group: While the fluorine atom provides metabolic stability, the para-methyl group represents a classic metabolic "soft spot." Alkyl chains and methyl groups on phenyl rings are highly susceptible to phase I oxidative metabolism[2]. Specifically, CYP450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze benzylic hydroxylation, converting the methyl group to a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid[3].

  • The β -Amino Nitrile Core: The strongly electron-withdrawing nitrile group significantly lowers the pKa of the adjacent primary amine compared to a standard aliphatic amine. This shifts the pKa closer to physiological pH (approx. 7.5 - 8.0), ensuring that a significant fraction of the molecule remains unionized in the slightly acidic environment of the duodenum (pH 6.0-6.5), thereby drastically improving intestinal absorption.

In Vitro Pharmacokinetic Profiling Protocols

To accurately profile the ADME characteristics of this compound, robust, self-validating assays are required. The following protocols detail the methodologies for assessing metabolic stability and intestinal permeability.

Protocol 1: Microsomal Stability and CYP450 Metabolism Assay
  • Objective: To determine the intrinsic clearance ( CLint​ ) and identify the primary benzylic hydroxylation metabolite of the 4-methyl group.

  • Causality: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYP450 enzymes necessary to evaluate phase I oxidative metabolism. The addition of NADPH is an obligate requirement, as it provides the reducing equivalents necessary for CYP catalytic function.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity, while the internal standard corrects for matrix effects and injection volume variance during downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validation Criteria: The assay must include Verapamil (high clearance control) and Warfarin (low clearance control). The batch is only accepted if the calculated CLint​ for these controls falls within ±20% of the laboratory's historical mean. Mass balance must exceed 80%.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess the intestinal absorption potential ( Papp​ ) and evaluate potential efflux transporter (e.g., P-glycoprotein) liabilities.

  • Causality: Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate to form polarized monolayers with tight junctions and apical brush borders, closely mimicking the human enterocyte barrier. A 21-day culture period is strictly required to ensure the functional expression of active efflux transporters.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days. Prior to the assay, verify monolayer integrity by ensuring the Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Dosing: Prepare a 10 µM dosing solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add the solution to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport). Add blank HBSS to the receiver chambers.

  • Incubation & Sampling: Incubate the plates at 37°C with 5% CO2. At 30, 60, 90, and 120 minutes, remove 50 µL from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed HBSS.

  • Quantification: Quench the samples with acetonitrile containing an internal standard and analyze via LC-MS/MS.

Self-Validation Criteria: Propranolol (high permeability marker) and Atenolol (low permeability marker) must be run in parallel. The assay is validated if Propranolol Papp​ > 20×10−6 cm/s and Atenolol Papp​ < 1×10−6 cm/s. An efflux ratio (B-A / A-B) > 2.0 indicates the compound is a substrate for active efflux.

Quantitative Data Summary

The following table synthesizes the predicted and representative quantitative pharmacokinetic parameters for the 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile scaffold based on its structural moieties.

ParameterPredicted/Representative ValueAnalytical MethodPhysiological Implication
Molecular Weight 178.21 g/mol -Ideal for oral bioavailability (Lipinski's Rule of 5).
cLogP 1.8 - 2.2In Silico (ChemDraw)Optimal balance of aqueous solubility and membrane permeability.
pKa (Amine) ~7.5 - 8.0Potentiometric TitrationPartially unionized in the intestine (pH 6.5), facilitating absorption.
HLM CLint​ > 40 µL/min/mgMicrosomal IncubationModerate to high clearance due to rapid 4-methyl oxidation.
Caco-2 Papp​ (A-B) ~15 ×10−6 cm/sTranswell AssayHigh intestinal permeability; complete absorption expected.

Visualizations of Pharmacokinetic Workflows and Metabolism

MetabolicPathway Parent 3-Amino-3-(2-fluoro- 4-methylphenyl)propanenitrile (Parent) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Metabolite1 Benzylic Hydroxylation (4-Hydroxymethylphenyl derivative) CYP->Metabolite1 Major (CYP3A4/2C9) Metabolite3 N-Oxidation / Deamination (Minor Pathway) CYP->Metabolite3 Minor Metabolite2 Carboxylic Acid Derivative (Further Oxidation) Metabolite1->Metabolite2 ADH/ALDH

CYP450-mediated phase I metabolic pathway of the 2-fluoro-4-methylphenyl moiety.

PKWorkflow Prep Compound Preparation (DMSO Stock) HLM HLM Incubation + NADPH Prep->HLM Caco2 Caco-2 Permeability Prep->Caco2 Quench Protein Precipitation (Acetonitrile + IS) HLM->Quench Caco2->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data PK Parameter Calculation (CLint, Papp) LCMS->Data

High-throughput in vitro pharmacokinetic screening and LC-MS/MS validation workflow.

References

  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Exploratory

Mechanism of action for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile derivatives

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Derivatives Executive Summary This technical guide provides a detailed analysis of the putative mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Derivatives

Executive Summary

This technical guide provides a detailed analysis of the putative mechanism of action for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and its derivatives. Due to the limited public data on this specific compound series, this document synthesizes information from closely related aminonitrile-containing molecules to propose a scientifically grounded hypothesis. The core of this hypothesis centers on the aminonitrile functional group acting as a "warhead" for covalent modification of enzymatic targets, a mechanism well-documented for this class of compounds. The presence of a fluorinated phenyl ring is also deconstructed, highlighting its critical role in modulating pharmacokinetic properties and target affinity. This guide offers researchers and drug development professionals a foundational understanding of this compound class, complete with proposed experimental protocols for mechanism validation.

Introduction: The Significance of Aminonitriles in Drug Discovery

Aminonitriles are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of amino acids and various heterocyclic compounds.[1] In medicinal chemistry, the α-aminonitrile scaffold is of particular interest as it is a key feature in a number of biologically active molecules.[2] These compounds have been investigated for a range of therapeutic applications, including as potential antibacterial, antifungal, and antitumor agents.[2][3][4] Their prominence in drug discovery often stems from the unique reactivity of the nitrile group, which can act as an electrophilic center, enabling specific interactions with biological targets.

Core Scaffold Analysis: Deconstructing the Subject Molecule

The structure of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile combines three key features that are critical to its potential biological activity: the aminonitrile functional group, a substituted phenyl ring, and a flexible propanenitrile backbone.

The Aminonitrile "Warhead": A Covalent Modifier

The most mechanistically significant feature of this molecular class is the α-aminonitrile group. N-acylated α-aminonitriles are a well-established class of mechanism-based inhibitors for serine and cysteine hydrolases.[5][6] The carbon atom of the nitrile group (a carbonitrile) is electrophilic and can be susceptible to nucleophilic attack by residues in an enzyme's active site.

This reactivity forms the basis of their potential as covalent inhibitors. The nitrile group acts as an electrophilic "warhead" that can form a stable, covalent bond with a nucleophilic amino acid residue, such as the thiol group of cysteine or the hydroxyl group of serine, within the catalytic site of an enzyme.[5][6] This covalent adduct formation typically leads to irreversible inhibition of the enzyme's function.[6]

The Role of the Fluorophenyl Moiety in Pharmacokinetics and Target Engagement

The incorporation of fluorine into small-molecule drugs is a widely used strategy in modern medicinal chemistry to enhance a compound's therapeutic profile.[7] Fluorine's unique properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9]

The 2-fluoro-4-methylphenyl group in the subject compound is likely engineered to optimize its drug-like properties.

PropertyInfluence of Fluorine and Methyl Groups
Metabolic Stability The Carbon-Fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life.[9]
Lipophilicity Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[9][10]
Binding Affinity The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.[10]
Hydrophobic Interactions The methyl group (-CH3) provides a non-polar surface that can engage in favorable hydrophobic or van der Waals interactions within the target's binding pocket.[10]

Proposed Mechanism of Action: Covalent Enzyme Inhibition

Based on the analysis of the aminonitrile scaffold, the most probable mechanism of action for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile derivatives is the covalent, irreversible inhibition of a target enzyme.

The General Mechanism: Nucleophilic Attack

The proposed mechanism involves the following key steps:

  • Initial Binding: The derivative first binds non-covalently to the active site of the target enzyme. The 2-fluoro-4-methylphenyl group and the amino group likely play a crucial role in orienting the molecule correctly through various non-covalent interactions.

  • Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., a deprotonated Cysteine thiol) attacks the electrophilic carbon of the nitrile group.

  • Covalent Adduct Formation: This attack results in the formation of a stable thioimidate or similar covalent adduct, effectively and irreversibly inactivating the enzyme.[6]

Potential Enzyme Targets

While the specific target for this compound is not publicly known, aminonitrile derivatives have been identified as inhibitors of several enzyme classes, primarily proteases. Potential targets could include:

  • Cysteine Proteases: Such as cathepsins or caspases.

  • Serine Proteases: Such as dipeptidyl peptidase 4 (DPP4).[3]

  • Aminotransferases: Certain amino-functionalized compounds are known to target enzymes like ornithine aminotransferase.[11]

The diagram below illustrates the putative covalent inhibition mechanism targeting a cysteine protease.

G cluster_enzyme Enzyme Active Site cluster_complex Covalent Adduct Enzyme Target Enzyme (e.g., Cysteine Protease) Cys Cysteine Residue (Cys-S⁻) Adduct Irreversible Covalent Adduct Enzyme-S-C(=NH)-CH(NH₂)-R Cys->Adduct Inhibitor 3-Amino-3-(Ar)propanenitrile R-CH(NH₂)-C≡N Inhibitor->Adduct Nucleophilic Attack on Nitrile Carbon

Caption: Proposed mechanism of covalent inhibition of a cysteine protease.

Experimental Validation and Characterization

Verifying the proposed mechanism requires a systematic experimental approach. The following workflow and protocols provide a framework for target identification, validation, and mechanistic elucidation.

G start Start: Compound of Interest step1 Step 1: Target Identification (e.g., Affinity Chromatography, Proteomic Profiling) start->step1 step2 Step 2: In Vitro Validation (Recombinant Enzyme Inhibition Assay) step1->step2 step3 Step 3: Covalent Adduct Confirmation (Intact Protein Mass Spectrometry) step2->step3 step4 Step 4: Cellular Target Engagement (Cell-based Thermal Shift or Activity-Based Probe Assay) step3->step4 end End: Confirmed Mechanism step4->end

Caption: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of a purified, recombinant target enzyme and to assess the kinetics of inhibition.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the purified recombinant target enzyme (e.g., Cathepsin B) and a corresponding fluorogenic substrate in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile derivative in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a 96-well microplate.

  • Enzyme Addition: Add the enzyme to the wells and incubate for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependency, which is characteristic of covalent inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and pre-incubation time. Determine the IC₅₀ value and assess if it decreases with longer pre-incubation times, which would support a covalent mechanism.

Protocol 2: Covalent Adduct Characterization using Mass Spectrometry

Objective: To confirm the formation of a covalent bond between the inhibitor and the target enzyme.

Methodology:

  • Incubation: Incubate the target enzyme with a molar excess of the inhibitor (or vehicle control) for a sufficient time to allow for adduct formation (e.g., 2 hours at 37°C).

  • Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange spin column.

  • Mass Spectrometry Analysis: Analyze the intact protein samples using high-resolution mass spectrometry (e.g., LC-Q-TOF or Orbitrap).

  • Data Interpretation: Compare the mass spectrum of the inhibitor-treated enzyme with the vehicle-treated control. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor would confirm the formation of a 1:1 covalent adduct.

  • (Optional) Peptide Mapping: Digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified by the inhibitor.

Conclusion and Future Directions

The 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The proposed mechanism of covalent inhibition, driven by the aminonitrile "warhead," is a well-precedented and powerful approach in drug design. The strategic placement of fluorine and methyl substituents on the phenyl ring likely confers advantageous pharmacokinetic properties.

Future research should focus on the experimental validation of this proposed mechanism. Identifying the specific biological target(s) is the most critical next step, followed by detailed biochemical and structural studies to confirm covalent adduct formation and elucidate the precise binding mode. This foundational knowledge will be invaluable for the rational design and optimization of next-generation derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • EvitaChem. (3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile.
  • Benchchem. 3-Amino-3-phenylpropanenitrile | 16750-41-7.
  • Geurink, P. P., et al. (2021).
  • Sharma, P., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Geurink, P. P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Li, G., et al. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles.
  • Li, Y., et al. (2026).
  • Navadiya, C. G., et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)
  • Canet, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC.
  • Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
  • Al-Craweet, A. A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Li, Y., et al. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC.
  • Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

Foundational

Literature review on 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile research

A Comprehensive Whitepaper on Synthesis, Mechanistic Rationale, and Pharmaceutical Applications Executive Summary The development of highly selective, metabolically stable enzyme inhibitors has driven a renaissance in th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Whitepaper on Synthesis, Mechanistic Rationale, and Pharmaceutical Applications

Executive Summary

The development of highly selective, metabolically stable enzyme inhibitors has driven a renaissance in the synthesis of chiral β -amino nitriles. 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile represents a critical, next-generation building block in medicinal chemistry. Serving as a masked β -amino acid, this compound is primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, peptidomimetics, and G-protein-coupled receptor (GPCR) ligands.

This technical guide provides a rigorous analysis of the structural causality behind its specific halogen and alkyl substitution patterns, details a self-validating biocatalytic workflow for its enantioselective synthesis, and outlines its downstream transformation into high-value pharmaceutical active ingredients (APIs).

Structural & Mechanistic Rationale

The architectural design of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is not arbitrary; it is the result of precise structure-activity relationship (SAR) optimization aimed at maximizing target affinity and pharmacokinetic half-life.

The β -Amino Nitrile Pharmacophore

The β -amino nitrile backbone is a highly versatile precursor. Upon acidic or basic hydrolysis, it yields a β -amino acid, the core pharmacophore found in gliptin-class antidiabetic drugs. In vivo, these β -amino acids mimic the N-terminal dipeptide cleavage sites (proline/alanine) of glucagon-like peptide-1 (GLP-1), allowing them to competitively bind and inhibit DPP-4, a serine protease responsible for incretin degradation[1].

Causality of the 2-Fluoro-4-Methyl Substitution

The substitution pattern on the aromatic ring serves three distinct physicochemical purposes:

  • Conformational Locking (2-Fluoro): The highly electronegative fluorine atom at the ortho position creates a strong dipole. Electrostatic repulsion between the fluorine lone pairs and the adjacent protonated β -amine restricts rotation around the Caryl​−Cβ​ bond. This pre-organizes the molecule into the exact bioactive conformation required to penetrate the hydrophobic S1 pocket of DPP-4[2].

  • Metabolic Shielding (4-Methyl): Aromatic rings are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated para-hydroxylation. By occupying the para position with a robust methyl group, oxidative metabolism is sterically and electronically blocked, significantly extending the biological half-life of downstream APIs.

  • Hydrophobic Packing: The methyl group is isosteric to a chlorine atom but provides superior electron-donating properties, enhancing the π−π stacking interactions with residues like Phe357 and Tyr666 within the target binding site[1].

BindingModel Core 2-Fluoro-4-methylphenyl (Hydrophobic Core) S1 DPP-4 S1 Pocket (Phe357 / Tyr666) Core->S1 π-π Stacking Amine β-Amino Group (Protonated Anchor) Core->Amine Covalent Link Metab CYP450 Enzymes (Oxidation Blocked) Core->Metab Steric Shielding Tyr662 Glu205 / Glu206 / Tyr662 (H-Bond Network) Amine->Tyr662 Salt Bridge

Fig 1: Pharmacophore interaction model of the fluorinated aryl-beta-amine within the DPP-4 S1 pocket.

Advanced Synthetic Methodologies: The Biocatalytic Approach

Historically, the synthesis of chiral β -amino nitriles relied on transition-metal catalyzed asymmetric hydrogenation of enamines (requiring expensive rhodium/ruthenium catalysts and high-pressure H2​ ) or chiral auxiliary-directed aza-Michael additions. However, the nitrile group often poisons transition metal catalysts.

Modern pharmaceutical synthesis has pivoted to biocatalytic transamination . Using engineered ω -transaminases ( ω -TA), absolute stereocontrol (>99% ee) can be achieved under ambient, aqueous conditions.

BiocatalyticRoute A Ethyl 2-fluoro-4-methylbenzoate (Starting Material) B 3-(2-Fluoro-4-methylphenyl)- 3-oxopropanenitrile A->B CH3CN, NaNH2 (Claisen Condensation) C (R)-3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile B->C ω-Transaminase, IPA (Stereoselective Amination) D Pyridoxal-5'-Phosphate (PLP Cofactor) D->B NH2 Transfer D->C PLP Regeneration

Fig 2: Biocatalytic synthesis workflow utilizing ω-transaminase for absolute stereocontrol.

Experimental Workflow: Self-Validating Protocol

The following protocol details the conversion of the keto-nitrile intermediate into the enantiopure (R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Scientific Rationale for Reagent Selection:

  • Isopropylamine (IPA): Acts as the sacrificial amine donor. We use a 5-fold excess to drive the reversible transamination equilibrium toward the product.

  • Pyridoxal-5'-phosphate (PLP): The essential prosthetic group that shuttles the amino group from IPA to the substrate via a dynamic Schiff base intermediate.

  • 10% DMSO: The 2-fluoro-4-methylphenyl moiety is highly lipophilic. DMSO prevents substrate precipitation without denaturing the enzyme.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a 500 mL jacketed bioreactor, prepare 200 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5 using 1M NaOH. Causality: pH 7.5 maintains the optimal ionization state of the PLP cofactor and the active site histidine residues.

  • Cofactor and Donor Addition: Dissolve 1.0 mM PLP and 1.0 M Isopropylamine into the buffer.

  • Substrate Solubilization: Dissolve 50 mM of 3-(2-fluoro-4-methylphenyl)-3-oxopropanenitrile in 20 mL of DMSO. Add this dropwise to the bioreactor under constant stirring (250 rpm) to ensure a fine, homogenous dispersion.

  • Biocatalyst Introduction: Add 2.0 g of lyophilized engineered ω -transaminase (e.g., ATA-117 analog). Seal the reactor and incubate at 30°C for 24 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Protocol: At 12h and 24h, withdraw a 100 µL aliquot, quench with 900 µL acetonitrile, centrifuge to pellet proteins, and analyze via RP-HPLC (C18 column, 60:40 MeCN: H2​O , 0.1% TFA, UV 254 nm).

    • Validation: The reaction is deemed complete when the substrate peak area is <1%. If >1%, the equilibrium has stalled; sparge the reactor with N2​ to sweep away the acetone byproduct, driving the reaction forward.

  • Workup & Isolation: Acidify the mixture to pH 2.0 with 2M HCl to precipitate the enzyme and protonate the product amine (making it water-soluble). Extract with Methyl tert-butyl ether (MTBE) ( 2×100 mL) to remove unreacted ketone. Basify the aqueous layer to pH 10.0 with 5M NaOH, and extract the free-base product with Ethyl Acetate ( 3×100 mL). Dry over Na2​SO4​ and concentrate in vacuo.

  • Chiral Validation: Determine enantiomeric excess via chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min). The (R)-enantiomer typically elutes at 12.4 min, while the (S)-enantiomer elutes at 14.1 min.

Quantitative Reaction Optimization

The efficiency of the biocatalytic transamination is highly dependent on the thermodynamic balance between substrate solubility and enzyme integrity.

Table 1: Optimization of Biocatalytic Transamination Parameters

EntryCo-solvent (10% v/v)Amine Donor (Equiv)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1None (Aqueous only)IPA (5.0)3042>99
2 DMSO IPA (5.0) 30 98 >99
3MethanolIPA (5.0)3015N/A (Enzyme denatured)
4DMSOIPA (2.0)3074>99
5DMSOIPA (5.0)456095 (Thermal degradation)

Data Analysis: As demonstrated in Table 1, the extreme hydrophobicity of the fluorinated aromatic ring necessitates a co-solvent. While methanol violently denatures the ω -TA (Entry 3), 10% DMSO provides the optimal balance of substrate solubility and enzyme stability (Entry 2). Increasing the temperature to 45°C accelerates the initial kinetic rate but ultimately reduces total conversion due to thermal deactivation of the biocatalyst (Entry 5).

Downstream Pharmaceutical Applications

Once isolated, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile serves as a highly versatile node in organic synthesis:

  • Hydrolysis to β -Amino Acids: Treatment with concentrated HCl at 100°C for 12 hours hydrolyzes the nitrile to a carboxylic acid. This yields 3-amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a direct analog to the pharmacophore used in sitagliptin[3][4], which has been proven to improve glycemic control by restoring islet cell mass and increasing circulating GLP-1 levels[5].

  • Reduction to 1,3-Diamines: Reduction of the nitrile using Lithium Aluminum Hydride ( LiAlH4​ ) in THF, or via catalytic hydrogenation (Raney Nickel, 50 psi H2​ , methanolic ammonia), yields the corresponding 1,3-diamine. These diamines are privileged scaffolds for synthesizing dual-target kinase inhibitors and allosteric modulators for GPCRs.

References[3] Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Taylor & Francis. Available at:https://www.tandfonline.com/doi/full/10.2147/tcrm.2007.3.2.203[5] Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin. PMC - National Institutes of Health. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2846464/[1] Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at:https://www.mdpi.com/1420-3049/28/15/5826[4] Sitagliptin | C16H15F6N5O | CID 4369359. PubChem - National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Sitagliptin[2] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/ml5003842

Sources

Exploratory

Predictive Binding Affinity and Pharmacophore Profiling of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodology Guide Executive Summary In Fragment-Based Drug Discovery (FBDD), the identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification and optimization of low-molecular-weight building blocks are critical for developing high-affinity therapeutics. 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (specifically its (3R)-enantiomer, CAS 1213428-70-6)[1] represents a highly privileged pharmacophore. This β-amino nitrile motif is a structural cornerstone in the design of inhibitors targeting serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4) , a validated target for type 2 diabetes mellitus[2].

This whitepaper details the structural rationale, computational workflow, and self-validating experimental protocols required to predict and verify the binding affinity of this fragment. By transitioning from high-throughput docking to rigorous thermodynamic modeling (MM/GBSA), we establish a predictive framework that correlates in silico energetics with in vitro enzymatic inhibition.

Structural Rationale: The β-Amino Nitrile Pharmacophore

To accurately predict binding affinity, we must first understand the causality behind the fragment's structural features and their complementary interactions within the DPP-4 active site. The DPP-4 binding cleft consists of an N-terminal recognition region, a highly lipophilic S1 pocket, and a larger S2 pocket[3].

  • The Protonated Primary Amine: At a physiological pH of 7.4, the aliphatic primary amine is protonated. This positive charge is non-negotiable; it forms a critical double salt-bridge network with residues Glu205 and Glu206 [4]. Without this interaction, the fragment loses its primary anchor, resulting in a complete loss of binding affinity.

  • The 2-Fluoro-4-methylphenyl Ring: The S1 pocket (lined by Tyr662, Val711, and Trp659) imposes strict steric constraints[3]. The ortho-fluorine atom restricts the rotatable bond of the phenyl ring, reducing conformational entropy upon binding. Simultaneously, the para-methyl group projects deep into the hydrophobic S1 cavity, maximizing van der Waals contacts. Stereochemistry is paramount here: the (R)-enantiomer acts as the eutomer , perfectly orienting the ring into S1, whereas the (S)-enantiomer (distomer) results in severe steric clashes[5].

  • The Aliphatic Nitrile: While cyano-pyrrolidine drugs (e.g., vildagliptin) use nitriles to form reversible covalent bonds with the catalytic Ser630[3], the propanenitrile group in this fragment is aliphatic and less electrophilic. Instead, it acts as a potent hydrogen-bond acceptor and dipole, interacting with the solvent interface or the S2 pocket to stabilize the bound complex.

Pharmacophore L 3-Amino-3-(2-fluoro-4- methylphenyl)propanenitrile N1 Protonated Amine (-NH3+) L->N1 N2 Fluoromethylphenyl Ring L->N2 N3 Aliphatic Nitrile (-C≡N) L->N3 T1 Glu205 / Glu206 (N-Terminal Region) N1->T1 Salt Bridge T2 S1 Hydrophobic Pocket (Tyr662, Val711) N2->T2 π-π / Hydrophobic T3 S2 Pocket / Solvent (Dipole Interaction) N3->T3 H-Bond Acceptor

Figure 1: Pharmacophore mapping of the fragment to the DPP-4 active site.

Computational Methodology for Affinity Prediction

Standard docking scores often fail to accurately predict affinity due to their inability to account for solvent entropy and desolvation penalties. Therefore, we employ a self-validating workflow that culminates in Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) thermodynamic rescoring.

Step-by-Step In Silico Protocol
  • Target Preparation (Self-Validating Step):

    • Action: Retrieve a high-resolution DPP-4 crystal structure (e.g., PDB ID: 1X70). Remove all water molecules > 5 Å from the active site.

    • Causality: Retaining structural waters deep in the S1 pocket can artificially block ligand entry, while removing bridging waters near Glu205 destroys predictive accuracy.

    • Validation: Generate a Ramachandran plot to ensure >98% of residues are in favored regions post-minimization.

  • Ligand Preparation:

    • Action: Generate 3D conformers of both the (3R) and (3S) enantiomers. Use a pKa predictor (e.g., Epik) to assign protonation states at pH 7.4 ± 0.5.

    • Causality: Forcing the primary amine into its neutral state (-NH2) will yield false-negative docking results, as the critical ionic interaction with Glu205/206 will be missed.

  • Molecular Docking (Glide XP):

    • Action: Center the docking grid on the Glu205/206 and S1 pocket interface. Perform Extra Precision (XP) docking.

    • Validation: Re-dock the native co-crystallized ligand. The protocol is only validated if the RMSD between the docked pose and the crystal pose is < 1.5 Å.

  • Thermodynamic Rescoring (MM/GBSA):

    • Action: Calculate the binding free energy (ΔG) using an implicit solvent model (VSGB).

    • Causality: MM/GBSA corrects the docking score by applying a desolvation penalty. Highly lipophilic fragments often score well in docking but fail in vitro because the energetic cost of shedding their hydration shell outweighs the binding energy. MM/GBSA filters out these false positives.

Workflow A Ligand Preparation (Epik pH 7.4, OPLS4) C Molecular Docking (Glide XP Scoring) A->C B Target Preparation (DPP-4 X-ray, Protein Prep) B->C D Thermodynamic Rescoring (MM/GBSA ΔG) C->D E Binding Affinity (Predicted Kd / IC50) D->E

Figure 2: Computational workflow for predicting fragment binding affinity.

Quantitative Data: Predicted Binding Metrics

The table below summarizes the predicted binding affinities generated via the validated in silico workflow. The stark contrast between the enantiomers highlights the stereochemical sensitivity of the DPP-4 S1 pocket[5].

Compound EnantiomerGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Predicted IC₅₀ (µM)Primary Mechanistic Limitation / Driver
(3R)-Enantiomer -7.42-28.50~ 1.2Driver: Optimal π-π stacking in S1; robust Glu205/206 salt bridge.
(3S)-Enantiomer -5.10-15.25> 50.0Limitation: Steric clash with Tyr662; forced solvent exposure of the phenyl ring.

Data Interpretation: A predicted IC₅₀ of ~1.2 µM for the (3R)-enantiomer is exceptionally strong for a low-molecular-weight fragment, confirming its status as a highly efficient starting point for lead optimization.

Experimental Validation Protocol (In Vitro)

To empirically validate the predicted binding affinity, a self-validating Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay must be utilized.

Why FRET? Unlike colorimetric assays that require secondary coupled enzymes (which the fragment might inadvertently inhibit, causing false positives), FRET allows direct, real-time kinetic monitoring of DPP-4 cleavage.

Assay Methodology
  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA and 1 mM EDTA.

  • Enzyme & Ligand Incubation: Dilute recombinant human DPP-4 to a final well concentration of 0.5 ng/µL. Add the (3R)-fragment in a 10-point dose-response series (from 100 µM down to 1 nM).

    • Crucial Causality Step: Incubate the enzyme-ligand mixture for 30 minutes at room temperature before adding the substrate. Nitrile-containing compounds often exhibit slow-binding kinetics due to localized conformational adaptations in the active site. Skipping this step will artificially inflate the apparent IC₅₀.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 360 nm / Emission: 460 nm).

  • Self-Validation Control: Run Sitagliptin concurrently. The assay is only deemed valid if the Sitagliptin IC₅₀ falls within the established 15–20 nM range[5].

Conclusion

The prediction of binding affinity for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile relies heavily on understanding the stereochemical and electrostatic demands of the target active site. By utilizing a rigorous MM/GBSA computational pipeline—grounded in the causality of protonation states and desolvation penalties—researchers can accurately stratify enantiomers and prioritize this β-amino nitrile fragment for downstream drug development.

References

  • Title: Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition Source: PMC / National Institutes of Health URL
  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PMC / National Institutes of Health URL
  • Title: DPP-4 Inhibition and the Path to Clinical Proof Source: Frontiers in Endocrinology URL
  • Title: Medicinal Chemistry - Dipeptidyl peptidase IV inhibitors Source: Ovid URL
  • Title: (3R)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Introduction & Strategic Rationale β -Amino nitriles are highly versatile synthetic building blocks in pharmaceutical development, serving as direct precursors to β -amino acids, 1,3-diamines, and various nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

β -Amino nitriles are highly versatile synthetic building blocks in pharmaceutical development, serving as direct precursors to β -amino acids, 1,3-diamines, and various nitrogen-containing heterocycles [1]. The synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile presents specific challenges due to the potential for side reactions, such as the self-condensation of acetonitrile or the instability of primary imines.

To ensure high yield, scalability, and the potential for asymmetric control, this protocol utilizes the Ellman tert-butanesulfinamide auxiliary approach . By condensing 2-fluoro-4-methylbenzaldehyde [2] with tert-butanesulfinamide, we generate a robust sulfinyl imine. This intermediate is highly electrophilic and resistant to enolization, making it an ideal substrate for the nucleophilic addition of lithiated acetonitrile.

Causality in Experimental Design
  • Titanium(IV) Ethoxide [Ti(OEt)₄]: Utilized in the first step as both a Lewis acid to activate the aldehyde and a stoichiometric water scavenger to drive the condensation equilibrium forward.

  • Cryogenic Control (-78 °C): Acetonitrile has a high pKₐ (~31.3 in DMSO). Deprotonation requires a strong base (e.g., n-BuLi). Strict cryogenic temperatures are mandatory to prevent the highly reactive lithiated acetonitrile from undergoing self-condensation to form 3-aminocrotonitrile.

  • Acidic Deprotection: The tert-butanesulfinyl group is cleanly cleaved using anhydrous HCl in methanol, avoiding the need for harsh reductive or oxidative conditions that might compromise the nitrile functionality.

Synthetic Workflow

SynthesisWorkflow SM 2-Fluoro-4-methyl benzaldehyde Imine Sulfinyl Imine Intermediate SM->Imine t-BuSONH2 Ti(OEt)4, THF Adduct Sulfinamide Nitrile Adduct Imine->Adduct CH3CN, n-BuLi THF, -78 °C Product 3-Amino-3-(2-fluoro- 4-methylphenyl) propanenitrile Adduct->Product HCl / MeOH then NaOH

Fig 1: Three-step synthetic workflow for the target beta-amino nitrile.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected metrics for a standard 10 mmol scale synthesis, serving as a baseline for process scale-up.

StepReagent / IntermediateEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 2-Fluoro-4-methylbenzaldehyde1.02512-
1 tert-Butanesulfinamide1.1251285 - 90
1 Titanium(IV) ethoxide2.02512-
2 Sulfinyl Imine Intermediate1.0-784-
2 Acetonitrile1.5-784-
2 n-Butyllithium (2.5 M)1.4-78475 - 82
3 Sulfinamide Nitrile Adduct1.0252-
3 HCl (4.0 M in Dioxane/MeOH)3.025290 - 95

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (E)-N-(2-fluoro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Purge a 100 mL round-bottom flask with argon. Add 2-fluoro-4-methylbenzaldehyde (10.0 mmol, 1.38 g) and tert-butanesulfinamide (11.0 mmol, 1.33 g).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF, 25 mL). Add Ti(OEt)₄ (20.0 mmol, 4.56 g) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the aldehyde spot (UV active) should be completely consumed.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A heavy white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary to yield the pure sulfinyl imine.

Step 2: Nucleophilic Addition of Acetonitrile
  • Deprotonation: In a flame-dried 100 mL flask under argon, add anhydrous THF (20 mL) and anhydrous acetonitrile (15.0 mmol, 0.78 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (14.0 mmol, 5.6 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated acetonitrile.

  • Addition: Dissolve the sulfinyl imine from Step 1 (approx. 8.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated acetonitrile at -78 °C over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 4 hours. Causality note: Allowing the temperature to rise prematurely will result in the decomposition of the nucleophile and reduced yields.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting sulfinamide nitrile adduct can generally be used in the next step without extensive purification.

Step 3: Deprotection to 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
  • Acidic Cleavage: Dissolve the adduct from Step 2 (approx. 6.5 mmol) in methanol (15 mL). Add a solution of HCl (4.0 M in dioxane, 3.0 equivalents, ~4.9 mL) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and generates the hydrochloride salt of the target amine.

  • Concentration: Evaporate the volatiles in vacuo to yield a crude solid. Triturate the solid with diethyl ether to remove the sulfinate byproducts, leaving the pure hydrochloride salt.

  • Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in a minimal amount of water, basify to pH 10 using 1 M NaOH, and extract with dichloromethane (3 × 15 mL). Dry the organic layers over Na₂SO₄ and concentrate to afford the final product, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile , as a pale oil or low-melting solid.

References

  • Mecozzi, T., Petrini, M., & Profeta, R. (2001). Reaction of alpha-amidoalkylphenyl sulfones with lithiated nitriles: syn-selective synthesis of beta-amino nitriles. The Journal of Organic Chemistry, 66(24), 8264-8267. Available at:[Link]

  • Chambers, R. D., et al. (2008). Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. Organic Process Research & Development, 12(2), 339-344. Available at:[Link]

  • Fini, F., et al. (2010). Catalytic Enantioselective Mannich-Type Reaction with β-Phenyl Sulfonyl Acetonitrile. The Journal of Organic Chemistry, 75(10), 3427–3430. Available at:[Link]

Application

Application Notes and Protocols: The Strategic Use of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile as a Precursor in Drug Discovery

Introduction: The Value Proposition of a Fluorinated Aminonitrile Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally constrained motifs is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value Proposition of a Fluorinated Aminonitrile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally constrained motifs is a cornerstone of rational drug design.[1][2][3] The precursor, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile, represents a highly valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its structure is a compelling convergence of three key features: a fluorinated phenyl ring, a chiral aminonitrile group, and a methyl substituent. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the aminonitrile moiety serves as a versatile handle for constructing a diverse array of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[4][5][6] The methyl group provides an additional point for potential steric interactions and can influence the electronic properties of the aromatic ring.

This guide provides a comprehensive overview of the potential applications of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis, characterization, and subsequent elaboration into more complex molecular architectures. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established and robust methodologies for structurally related compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of a precursor's properties and handling requirements is paramount for its effective and safe utilization.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile. These values are calculated based on its chemical structure and serve as a useful guide for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H11FN2Provides the elemental composition.
Molecular Weight 178.21 g/mol Influences diffusion and transport properties.
CAS Number 1213428-70-6A unique identifier for the specific (3R) enantiomer.[7]
Appearance Likely a white to off-white solidImportant for quality control and formulation.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.Crucial for selecting appropriate reaction and purification solvents.
pKa (amine) Estimated around 8-9Influences its nucleophilicity and salt formation.
Safety and Handling

As with all aminonitrile compounds, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile should be handled with care in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] While a specific Safety Data Sheet (SDS) for this compound may not be widely available, the hazards can be inferred from related aminonitriles, which are often classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11][12]

Key Safety Precautions:

  • Avoid Inhalation: Handle in a fume hood to prevent inhalation of dust or vapors.[9]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[8]

  • Inert Atmosphere: For long-term storage and in certain reactions, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[8][13]

  • Waste Disposal: Dispose of waste in accordance with local regulations for chemical waste.[8]

Protocol 1: Synthesis via the Strecker Reaction

The Strecker reaction is a classic and highly efficient method for the synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[6][14][15] This one-pot, three-component reaction is well-suited for the preparation of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Rationale

This protocol utilizes 2-fluoro-4-methylbenzaldehyde as the starting material. An in situ generated imine is then attacked by a cyanide nucleophile to form the desired α-aminonitrile. The use of an indium catalyst in water offers a greener and more environmentally benign approach.[14]

Experimental Workflow

G cluster_0 Reaction Setup A 2-fluoro-4-methylbenzaldehyde F Stir at Room Temperature A->F B Amine Source (e.g., aq. Ammonia) B->F C Cyanide Source (e.g., TMSCN) C->F D Indium Powder (Catalyst) D->F E Water (Solvent) E->F G Monitor by TLC F->G H Work-up: Diethyl Ether Extraction G->H I Purification: Column Chromatography H->I J Characterization (NMR, MS) I->J K Final Product J->K

Caption: Workflow for the synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add 2-fluoro-4-methylbenzaldehyde (1.0 eq), water, and indium powder (0.1 eq).[14]

  • Addition of Reagents: To the stirred suspension, add the amine source (e.g., aqueous ammonia, 1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq).[14]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, add diethyl ether to the reaction mixture and filter the solution. Transfer the filtrate to a separatory funnel and wash with brine and water.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Protocol 2: Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including aminonitriles.[13]

Rationale

¹H and ¹³C NMR will confirm the identity and purity of the synthesized product. Due to the potential instability of aminonitriles, proper sample preparation is crucial for obtaining high-quality spectra.[13]

Analytical Workflow

G A Dissolve Sample in Deuterated Solvent (e.g., CDCl3 or DMSO-d6) B Transfer to NMR Tube (under inert gas if necessary) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Data Processing and Analysis C->E D->E F Structure Confirmation E->F G cluster_0 Reaction Setup A 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile E Microwave Irradiation (Step 1) A->E B Triethylamine B->E C Anhydrous THF C->E D Trimethyl Orthoacetate D->E F Cool and Add α-Amino Acid Ester E->F G Microwave Irradiation (Step 2) F->G H Work-up and Purification G->H I Substituted Aminoimidazole Product H->I

Caption: Workflow for the synthesis of a substituted aminoimidazole.

Step-by-Step Methodology
  • Step 1 - First Condensation:

    • In a microwave reactor vessel, dissolve 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (1.2 eq) and stir for a few minutes.

    • Add trimethyl orthoacetate (1.4 eq). [16] * Seal the vessel and irradiate in a microwave reactor (e.g., 250 W, 200 °C, 2 minutes). [16]2. Step 2 - Second Condensation:

    • Cool the reaction mixture to room temperature.

    • Add a second portion of triethylamine (1.2 eq) followed by the desired α-amino acid ester (e.g., glycine methyl ester, 1.2 eq). [16] * Reseal the vessel and irradiate under the same microwave conditions as in Step 1. [16]3. Work-up and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired substituted 5-amino-1H-imidazole-4-carbonitrile derivative. [16]

Conclusion

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a promising and versatile precursor for drug discovery endeavors. Its unique combination of a fluorinated aromatic ring and a reactive aminonitrile functionality provides a solid foundation for the synthesis of novel and diverse small molecules. The protocols outlined in this guide, based on established and reliable methodologies for similar compounds, offer a practical starting point for researchers to explore the potential of this valuable building block in their own drug development programs.

References

  • BenchChem. (n.d.). Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Aminomalononitrile in Multicomponent Reactions.
  • BenchChem. (n.d.). The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis.
  • EvitaChem. (n.d.). (3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile.
  • Organic and Medicinal Chemistry Letters. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • IOSR Journal. (2012, November 15). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile.
  • Al-Nahrain Journal of Science. (2025, December 15). Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions.
  • ResearchGate. (2025, December 23). Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions.
  • NextSDS. (n.d.). (3S)-3-amino-3-(3-fluorophenyl)propanenitrile hydrochloride — Chemical Substance Information.
  • BLD Pharm. (n.d.). (3R)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPANENITRILE.
  • Echemi. (n.d.). 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile Safety Data Sheets.
  • BLD Pharm. (n.d.). 3-AMINO-3-(3-FLUORO-2-METHYLPHENYL)PROPANENITRILE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery.
  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • NextSDS. (n.d.). 3-amino-3-(3-fluorophenyl)propanenitrile hydrochloride — Chemical Substance Information.
  • Ukrainian Chemistry Journal. (2024, October 25). NEW DRUGS ON THE PHARMACEUTICAL MARKET CONTAINING FLUORINE AND RESIDUES OF TAILOR-MADE AMINO ACIDS.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • ResearchGate. (2022, August 11). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PMC. (n.d.). Amino Acids in the Development of Prodrugs.
  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubMed. (2010). Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.
  • Semantic Scholar. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives.

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Method

Enantioselective Synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile: An Organocatalytic Approach

An Application Guide for Researchers Abstract Chiral β-aminonitriles are crucial structural motifs and versatile intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] T...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Chiral β-aminonitriles are crucial structural motifs and versatile intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making them highly valuable in drug discovery.[5][6][7] This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile. The methodology is centered on an organocatalytic asymmetric Strecker reaction, employing a well-defined thiourea-based catalyst derived from a Cinchona alkaloid. We offer a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, protocols for determining enantiomeric purity, and expert insights to ensure successful execution.

Introduction and Strategic Overview

The Strecker reaction, first reported in 1850, represents one of the most fundamental and efficient methods for synthesizing α-aminonitriles.[8][9] Its modern asymmetric variants have become powerful tools for accessing chiral amines and their derivatives.[10] The core of this synthesis is the enantioselective addition of a cyanide source to an imine, guided by a chiral catalyst.

For the synthesis of the target compound, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile, an organocatalytic approach is selected for its numerous advantages:

  • Robustness and Tolerance: Organocatalysts, particularly thiourea derivatives, are often less sensitive to atmospheric moisture and oxygen compared to many organometallic complexes.

  • Accessibility: Chiral thiourea catalysts are commercially available or can be readily synthesized from natural products like quinine or cinchonidine.[11]

  • Predictable Stereochemistry: The mechanism of bifunctional thiourea catalysis is well-understood, allowing for predictable stereochemical outcomes based on the catalyst stereoisomer used.[11]

The overall synthetic transformation is outlined below:

2-fluoro-4-methylbenzaldehyde + NH₃ + HCN → 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

In practice, the imine is generated in situ from the corresponding aldehyde, and a safe, manageable cyanide source such as trimethylsilyl cyanide (TMSCN) is used.

Proposed Reaction Mechanism

The selected dihydroquinine-derived thiourea catalyst operates through a bifunctional activation mechanism. The tertiary amine (quinuclidine) moiety acts as a Brønsted base, while the thiourea group functions as a Brønsted acid, activating both the imine and the cyanide source through hydrogen bonding.

The proposed catalytic cycle involves the following key steps:

  • Dual Activation: The thiourea N-H groups form hydrogen bonds with the imine nitrogen, enhancing its electrophilicity. Simultaneously, the quinuclidine nitrogen activates hydrogen cyanide (generated from TMSCN).

  • Stereocontrolled Cyanide Addition: The activated cyanide nucleophile attacks the Re or Si face of the imine, dictated by the chiral scaffold of the catalyst, which creates a sterically defined environment.

  • Product Release and Catalyst Regeneration: The resulting α-aminonitrile adduct is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Strecker Reaction Mechanism cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Imine Imine Substrate Activated_Complex Activated Ternary Complex (Imine-Catalyst-HCN) Imine->Activated_Complex H-Bonding TMSCN TMSCN TMSCN->Activated_Complex +H₂O (trace) -TMSOH Catalyst Thiourea Catalyst (DHQN-Thiourea) Catalyst->Activated_Complex Binds Product Chiral α-Aminonitrile Activated_Complex->Product Stereoselective Cyanide Attack Product->Catalyst Releases Final_Product Final Product: (R)- or (S)-Aminonitrile Product->Final_Product Workup Aldehyde 2-Fluoro-4-methyl- benzaldehyde Aldehyde->Imine Ammonia Ammonia Source (e.g., NH₄Cl/Base) Ammonia->Imine

Figure 1: Proposed mechanism for the thiourea-catalyzed asymmetric Strecker reaction.

Detailed Experimental Protocols

Safety Precaution: All operations involving cyanides (including TMSCN) must be performed in a well-ventilated chemical fume hood. Cyanide is highly toxic. Always have a cyanide poisoning antidote kit available and be familiar with its use. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Part A: In Situ Generation of Imine and Catalytic Strecker Reaction

This protocol details the one-pot synthesis of the target aminonitrile from the corresponding aldehyde.

Materials:

  • 2-Fluoro-4-methylbenzaldehyde (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • (Dihydroquinine)-derived thiourea organocatalyst (e.g., (DHQN)₂PHAL) (0.05 equiv, 5 mol%)

  • Ammonium chloride (NH₄Cl) (1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Toluene (or Dichloromethane)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-methylbenzaldehyde (1.0 equiv), ammonium chloride (1.2 equiv), and the thiourea catalyst (0.05 equiv).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the stirring suspension. The in situ formation of the imine will commence. Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and -78 °C) using a cryocooler or a dry ice/acetone bath. Scientist's Note: The reaction temperature is critical for achieving high enantioselectivity. A lower temperature generally leads to higher ee%.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at this temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding methanol (5 mL per mmol of aldehyde) at the reaction temperature.

  • Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part B: Purification

The crude aminonitrile is purified by flash column chromatography.

Materials:

  • Crude product from Part A

  • Silica gel (230-400 mesh)

  • Hexanes (or Pentane)

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40% ethyl acetate). Scientist's Note: The aminonitrile product is polar. The exact eluent composition should be determined by TLC analysis.

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile as an oil or solid.

Part C: Determination of Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the enantiomeric purity of the final product.[12]

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the purified aminonitrile in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation & Column:

    • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm).

    • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

  • Method Development:

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). Start with a 90:10 Hexane:IPA mixture.

    • Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.

    • Optimization: If the enantiomers do not resolve, adjust the percentage of IPA. Adding a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can often improve peak shape and resolution for amine-containing compounds.

  • Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and identify the two peaks corresponding to the enantiomers.

  • Calculation of ee%:

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Expected Results and Workflow Summary

Based on similar asymmetric Strecker reactions reported in the literature, this protocol is expected to deliver the desired product with good yield and high enantioselectivity.[11]

ParameterExpected OutcomeNotes
Chemical Yield 75 - 95%Dependent on reaction time and purification efficiency.
Enantiomeric Excess (ee) 85 - 98%Highly dependent on catalyst choice and reaction temperature.
Physical Appearance Colorless oil or white solid

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start -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> hplc [label="ee% Determination"]; analysis -> nmr [label="Structure Verification"]; analysis -> product; }

Sources

Application

Application and Protocols for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in Medicinal Chemistry: A Keystone for Advanced Therapeutic Agents

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the applications of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile i...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the applications of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in medicinal chemistry. This compound, a strategically fluorinated aminonitrile, serves as a critical building block in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine and the presence of a reactive nitrile and an amino group offer a unique combination of properties that are highly valuable in modern drug discovery. This document will explore the compound's role as a key intermediate and provide detailed, validated protocols for its subsequent chemical transformations, specifically focusing on its conversion to the corresponding amide and its N-methylation, which are crucial steps in the synthesis of various theoretical advanced therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Aminonitriles

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a prime example of a fluorinated building block with significant potential in pharmaceutical development.

The aminonitrile functional group is a versatile precursor for a variety of nitrogen-containing heterocycles and other functional groups commonly found in bioactive molecules. The primary amine provides a nucleophilic center for further derivatization, while the nitrile group can be hydrolyzed to amides or carboxylic acids, or reduced to amines, opening up a wide array of synthetic possibilities.

Core Application: A Versatile Intermediate in CNS-Targeted Drug Discovery

While specific, publicly disclosed drug synthesis pathways originating from 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile are limited, its structural motifs are highly suggestive of its utility in the development of agents targeting the central nervous system (CNS). The 2-fluoro-4-methylphenyl group is a feature found in a number of neuroactive compounds. The strategic placement of fluorine can modulate the pKa of the amino group and influence interactions with biological targets.

This guide will focus on two fundamental transformations of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile that are critical for its incorporation into more complex drug-like scaffolds:

  • Hydrolysis of the Nitrile to an Amide: A common step to introduce a key pharmacophoric element.

  • N-Methylation of the Primary Amine: A modification to enhance potency, selectivity, or pharmacokinetic properties.

These transformations are illustrated in the following workflow:

Caption: Key synthetic transformations of the title compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All personnel should adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE).

Protocol 1: Controlled Hydrolysis to 3-Amino-3-(2-fluoro-4-methylphenyl)propanamide

Scientific Rationale: The conversion of a nitrile to a primary amide is a critical transformation in medicinal chemistry. While harsh acidic or basic conditions can lead to the formation of the corresponding carboxylic acid, milder, controlled conditions are necessary to isolate the amide intermediate. This protocol utilizes a sodium hydroxide-mediated hydration in an isopropanol solvent system, which has been shown to be effective for the hydration of organonitriles to amides under mild conditions.

Materials and Reagents:

ReagentGradeSupplier
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile≥98%Commercial Source
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Supplier
Isopropanol (IPA)Anhydrous, ≥99.5%Standard Supplier
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS Reagent GradeStandard Supplier
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Supplier

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (1.0 eq).

  • Solvent and Reagent Addition: Add isopropanol (approximately 10 mL per gram of starting material). Begin stirring and add finely ground sodium hydroxide (1.1 eq).

  • Reaction: Heat the reaction mixture to 60°C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-Amino-3-(2-fluoro-4-methylphenyl)propanamide.

Expected Outcome and Characterization:

The product, 3-Amino-3-(2-fluoro-4-methylphenyl)propanamide, should be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Caption: Workflow for the hydrolysis of the aminonitrile.

Protocol 2: N-Methylation of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Scientific Rationale: N-methylation of primary amines is a common strategy to improve the pharmacological properties of a drug candidate. This protocol employs a three-step procedure involving sulfonylation, methylation, and desulfonylation. This method is advantageous as it is compatible with a wide range of functional groups and generally provides good yields.

Materials and Reagents:

ReagentGradeSupplier
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile≥98%Commercial Source
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)≥98%Standard Supplier
Triethylamine (TEA)≥99.5%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Methyl Iodide (CH₃I)≥99%Standard Supplier
Potassium Carbonate (K₂CO₃)AnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
2-Mercaptoethanol≥99%Standard Supplier
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Standard Supplier

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

Step 1: Sulfonylation

  • Dissolve 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Add o-Nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide.

Step 2: Methylation

  • Dissolve the sulfonamide from Step 1 in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (1.5 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the N-methylated sulfonamide.

Step 3: Desulfonylation

  • Dissolve the N-methylated sulfonamide in DMF.

  • Add 2-mercaptoethanol (3.0 eq) followed by DBU (2.0 eq).

  • Stir at room temperature for 1-2 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-(Methylamino)-3-(2-fluoro-4-methylphenyl)propanenitrile.

Expected Outcome and Characterization:

The final product will be an oil or a low-melting solid. Characterization by ¹H NMR will show the appearance of a singlet corresponding to the N-methyl group. Further confirmation can be obtained by ¹³C NMR and Mass Spectrometry.

Caption: Stepwise workflow for N-methylation.

Data Summary

The following table summarizes the key parameters for the described protocols. Note that yields are representative and may vary depending on the reaction scale and purification efficiency.

ProtocolKey ReagentsSolventTemperatureReaction TimeTypical Yield
Nitrile Hydrolysis NaOHIPA60°C24 h60-75%
N-Methylation o-NBS-Cl, TEA, CH₃I, K₂CO₃, 2-Mercaptoethanol, DBUDCM, DMF0°C to RTMulti-step50-65% (overall)

Concluding Remarks and Future Perspectives

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a valuable and versatile building block for medicinal chemistry. The protocols detailed herein for its conversion to the corresponding amide and N-methylated derivative provide a solid foundation for the synthesis of more complex and potentially bioactive molecules. The strategic incorporation of the 2-fluoro-4-methylphenyl moiety makes this intermediate particularly attractive for the development of novel therapeutics, especially those targeting the central nervous system. Further exploration of this scaffold in combinatorial libraries and its use in the synthesis of diverse heterocyclic systems is a promising avenue for future drug discovery efforts.

References

  • Zhou, Y., et al. (2016). The role of fluorine in drug design and development. Journal of Medicinal Chemistry, 59(1), 15-32. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Route Selection & Process Chemistry β -Amino nitriles are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Route Selection & Process Chemistry

β -Amino nitriles are highly valuable, orthogonally bifunctional building blocks in pharmaceutical development. They serve as direct precursors to β -amino acids, 1,3-diamines, and various nitrogenous heterocycles[1]. The target molecule, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile , presents a unique synthetic challenge due to the presence of the aryl fluoride and the need to selectively install the primary amine without over-reducing the nitrile moiety.

To ensure industrial scalability, we bypass traditional cryogenic methods (e.g., LDA-mediated acetonitrile addition at -78 °C) and hazardous cyanohydrin/Strecker routes. Instead, this protocol employs a robust, two-step Thorpe-Ziegler type cross-condensation followed by a chemoselective borohydride reduction .

Mechanistic Causality: Why These Reagents?
  • Step 1 (Cross-Condensation): We utilize Potassium tert-butoxide (t-BuOK) in Tetrahydrofuran (THF). Unlike Sodium Amide (NaNH₂), t-BuOK is non-nucleophilic and highly soluble in THF, providing a homogeneous reaction mixture. The strong base deprotonates acetonitrile to form a stabilized anion, which selectively attacks the highly electrophilic carbon of 2-fluoro-4-methylbenzonitrile. The resulting enaminonitrile precipitates upon aqueous quench, driving the equilibrium forward and creating a self-purifying system.

  • Step 2 (Chemoselective Reduction): Reducing an enamine in the presence of a nitrile requires precise chemoselectivity to avoid primary amine formation at the terminal nitrile[2]. We employ Sodium Borohydride (NaBH₄) in Glacial Acetic Acid (AcOH). The causality is twofold: AcOH protonates the enamine to form a highly electrophilic iminium ion, while simultaneously reacting with NaBH₄ to form sodium triacetoxyborohydride (STAB) in situ. STAB is a milder hydride source that exclusively reduces the activated iminium ion, leaving the aliphatic nitrile completely intact[3].

Process Flow & Mechanistic Visualization

ProcessFlow N1 2-Fluoro-4-methylbenzonitrile + Acetonitrile N2 Reactor 1: Cross-Condensation t-BuOK in THF (0-25°C) N1->N2 N3 Intermediate: 3-Amino-3-(2-fluoro-4-methylphenyl) acrylonitrile N2->N3 Crystallization (Water/EtOH) N4 Reactor 2: Chemoselective Reduction NaBH4, AcOH, THF (0-10°C) N3->N4 N5 Workup & Basification NaOH (aq) to pH 10 N4->N5 H2 Evolution Control N6 Final Product: 3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile N5->N6 Extraction & Solvent Swap

Fig 1. Two-step scale-up workflow from benzonitrile to the target beta-amino nitrile.

Mechanism E1 Enaminonitrile Push-Pull Alkene E2 Iminium Ion Electrophilic E1->E2 AcOH Protonation E3 Hydride Transfer from NaBH(OAc)3 E2->E3 NaBH4 E4 Product Beta-Amino Nitrile E3->E4 Chemoselective

Fig 2. Mechanistic pathway of the chemoselective enamine reduction via iminium activation.

Scale-Up Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)acrylonitrile (Intermediate)

Self-Validation Cue: The reaction transitions from a clear solution to a thick slurry upon the addition of water, confirming the precipitation of the highly crystalline enaminonitrile intermediate.

  • Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with anhydrous THF (8.0 L) and Potassium tert-butoxide (1.25 kg, 11.1 mol).

  • Cooling: Set the jacket temperature to 0 °C and allow the internal temperature to reach ≤ 5 °C.

  • Dosing: Prepare a solution of 2-Fluoro-4-methylbenzonitrile (1.00 kg, 7.40 mol) and Acetonitrile (607 g, 14.8 mol) in THF (2.0 L). Dose this mixture into the reactor over 2 hours via an addition funnel. Caution: Maintain internal temperature below 15 °C to prevent side-polymerization of acetonitrile.

  • Aging: Once dosing is complete, adjust the jacket to 20 °C and stir the mixture for 4 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. Proceed when starting material is ≤ 1.0% (Area%).

  • Quench & Isolation: Cool the reactor to 5 °C. Slowly charge chilled Deionized (DI) Water (10.0 L) over 1 hour. A dense yellow/white precipitate will form. Stir for an additional 1 hour at 5 °C.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with cold 1:1 THF/Water (2.0 L) followed by cold Ethanol (1.0 L). Dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (Final Product)

Self-Validation Cue: The cessation of hydrogen gas (H₂) bubbling during the NaBH₄ addition indicates the complete consumption of the hydride reagent. The subsequent pH adjustment to 10 is critical; failure to reach pH 10 will result in the product remaining in the aqueous layer as an acetate salt.

  • Preparation: Purge a 20 L jacketed reactor with N₂. Charge the reactor with the Enaminonitrile intermediate from Protocol A (1.00 kg, 5.67 mol) and THF (8.0 L).

  • Activation: Slowly charge Glacial Acetic Acid (3.40 kg, 56.7 mol) to the reactor. Note: Mild exotherm expected. The solution will become homogeneous as the iminium acetate forms.

  • Cooling: Chill the reactor to 0 °C.

  • Reduction: Charge Sodium Borohydride (429 g, 11.34 mol) in 10 equal portions over 3 hours. Critical Safety Step: Vigorous H₂ gas evolution occurs. Ensure the reactor vent is open to a scrubber system. Do not allow internal temperature to exceed 10 °C.

  • Aging: Stir at 10 °C for 2 hours.

  • IPC: Sample for HPLC. Proceed when enaminonitrile is ≤ 0.5% (Area%).

  • Workup: Quench the reaction by slowly adding DI Water (4.0 L). To release the free amine, slowly dose 20% aqueous NaOH until the aqueous phase reaches pH 10-11 (approx. 8-9 L required).

  • Extraction & Isolation: Add Ethyl Acetate (5.0 L) and agitate for 15 minutes. Allow phases to separate. Extract the aqueous layer once more with Ethyl Acetate (3.0 L). Combine the organic layers, wash with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a viscous pale oil that crystallizes upon standing.

Quantitative Data & Material Balances

Table 1: Stoichiometry & Material Balance (Step 1)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Fluoro-4-methylbenzonitrile135.141.001.00 kgElectrophile
Acetonitrile41.052.00607 g (772 mL)Nucleophile
Potassium tert-butoxide112.211.501.25 kgBase
THF (Anhydrous)72.11-10.0 LSolvent
Enaminonitrile (Product 1) 176.19 0.85 (Yield) 1.11 kg Intermediate
Table 2: Stoichiometry & Material Balance (Step 2)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Enaminonitrile (Intermediate)176.191.001.00 kgSubstrate
Glacial Acetic Acid60.0510.03.40 kg (3.2 L)Activator / Proton Source
Sodium Borohydride37.832.00429 gReducing Agent
THF72.11-8.0 LSolvent
β -Amino Nitrile (Product 2) 178.21 0.80 (Yield) 808 g Final Product
Table 3: Analytical Release Specifications
ParameterSpecification LimitAnalytical Method
Appearance Pale yellow to off-white solidVisual Inspection
Purity (HPLC) 98.0% (Area%)Reverse-Phase HPLC (UV at 254 nm)
Identity (LC-MS) m/z 179.1 [M+H]⁺ESI-MS (Positive Ion Mode)
Identity (¹H NMR) Conforms to structure400 MHz, CDCl₃ (Amine protons at ~1.8 ppm)
Residual Moisture 0.5%Karl Fischer Titration

References

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction". Source: organic-chemistry.org. URL:[Link]

  • Wikipedia. "Nitrile". Source: wikipedia.org. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile during storage

Technical Support Center: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Welcome to the dedicated technical support guide for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (CAS No. 1213428-70-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Welcome to the dedicated technical support guide for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (CAS No. 1213428-70-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common questions, troubleshoot potential issues, and provide evidence-based protocols to prevent degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and what are its primary stability concerns?

A1: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a fluorinated aminonitrile compound often used as a building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Its structure contains three key functional groups that dictate its stability: an α-aminonitrile, an aromatic amine, and a nitrile group attached to a fluorinated phenyl ring.[3] The primary stability concerns are its susceptibility to degradation via hydrolysis and oxidation, and to a lesser extent, potential cyclization reactions.

Q2: What are the immediate signs that my compound may be degrading?

A2: Visual inspection is the first line of defense. Key indicators of degradation include:

  • Change in Color: The aromatic amine moiety is prone to oxidation, which often results in the formation of colored byproducts, turning the typically off-white or light-colored solid into a yellow, brown, or even dark-colored substance.[4][5]

  • Change in Physical State: The compound should be a solid. Any signs of becoming oily, clumpy, or sticky could indicate the absorption of atmospheric moisture and subsequent hydrolysis.[6][7]

  • Odor: The appearance of an ammonia-like smell may suggest hydrolysis of the nitrile group.[8]

Q3: What are the ideal conditions for storing this compound?

A3: To mitigate the primary degradation pathways, stringent storage conditions are necessary. The ideal environment minimizes exposure to moisture, oxygen, light, and heat.[9][10]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Low temperatures slow down the rates of all chemical reactions, including hydrolysis and oxidation.[6][11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.
Moisture Tightly sealed container with desiccantAmines and nitriles are hygroscopic; moisture can initiate hydrolysis.[6][12]
Light Amber glass vial or opaque containerProtects against potential photolytic degradation, a common issue for aromatic compounds.[12][13]
Container Borosilicate glass or other inert materialPrevents interaction between the compound and the container surface.[6]

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. This compound's instability arises primarily from the reactivity of its aminonitrile and aromatic amine functionalities.

Hydrolysis: The Threat of Water

The nitrile group (-C≡N) is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[14][15] This process occurs in two main steps:

  • Conversion to Amide: The nitrile is first hydrolyzed to a primary amide, 3-Amino-3-(2-fluoro-4-methylphenyl)propanamide.

  • Conversion to Carboxylic Acid: The amide can then undergo further hydrolysis to the corresponding carboxylic acid, releasing ammonia.[8][16][17]

The amino group itself can also be affected by moisture, but the nitrile is generally the more reactive site for hydrolysis in this structure.

Oxidation: The Impact of Air

Aromatic amines are readily oxidized, even by atmospheric oxygen.[4] This is a complex process often involving radical mechanisms that can lead to a mixture of colored byproducts, including nitroso and nitro compounds, as well as polymeric materials.[18][19][20] The presence of trace metal impurities can catalyze these oxidative reactions. This degradation pathway is the primary reason for the observed color change in improperly stored samples.

Cyclization: An Intrinsic Reactivity

Aminonitriles possess the intrinsic capability to undergo intramolecular cyclization reactions, particularly under certain catalytic or thermal conditions, though this is generally a less common pathway during standard storage compared to hydrolysis and oxidation.[21][22] For this specific compound, such reactions would lead to complex heterocyclic structures.

Diagram 1: Primary Degradation Pathways This diagram illustrates the two most common degradation routes for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile under improper storage conditions.

G cluster_main Core Compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile B Intermediate Amide A->B + H₂O (Moisture) D Oxidized Species (Nitroso, Nitro, Azo compounds) A->D + O₂ (Air) +/- Light, Metal Ions C Carboxylic Acid + Ammonia B->C + H₂O (Further Hydrolysis) E Polymeric Byproducts (Colored Impurities) D->E Further Reactions

Caption: Key degradation pathways for the target compound.

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential degradation.

Observed Issue Potential Cause Recommended Action(s)
Compound has turned yellow/brown. Oxidation of the aromatic amine.1. Immediately purge the container with an inert gas (Ar or N₂) and store at -20°C. 2. Assess purity using Protocol B before use. 3. If purity is compromised, consider purification by column chromatography or recrystallization if feasible. If not, discard according to safety protocols.
Compound appears wet, oily, or clumped. Moisture Absorption (Hygroscopicity). This indicates a high risk of hydrolysis.1. Transfer the compound to a new, dry vial inside a glove box or a desiccator.[6] 2. Add a desiccant to the secondary storage container. 3. Perform an analytical check (Protocol B) to quantify the extent of hydrolysis (look for amide/acid peaks).
Inconsistent experimental results using the same batch. Heterogeneous Degradation. The top layer of the compound may be more degraded due to exposure to the headspace in the vial.1. Do not assume the entire batch is homogeneous. 2. Before use, thoroughly mix the sample (if safe and appropriate) or take a representative sample for purity analysis (Protocol B). 3. Always store the compound in vials appropriately sized for the amount of material to minimize headspace.[23]

Diagram 2: Troubleshooting Workflow for Suspected Degradation Follow this decision tree when you suspect your compound's integrity has been compromised.

G Start Suspected Degradation (e.g., color change, clumping) Visual Q: Is there a visible change in color or state? Start->Visual Analyze Perform Purity Analysis (See Protocol B) Visual->Analyze Yes Review Review Storage Protocol (See Protocol A) Visual->Review No, but results are inconsistent CheckSpec Q: Does purity meet experimental requirements? Analyze->CheckSpec Use Proceed with Experiment CheckSpec->Use Yes Purify Purify Compound (e.g., Chromatography) or Procure New Batch CheckSpec->Purify No Use->Review Post-Experiment Review Purify->Review

Caption: A decision workflow for handling suspect material.

Section 4: Protocols & Best Practices

Protocol A: Recommended Storage and Handling

This protocol minimizes exposure to degradative elements from the moment of receipt.

  • Receiving the Compound: Upon receipt, immediately inspect the container for an intact seal. Note the date of receipt on the label.[9][23]

  • Initial Storage: Place the unopened container in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as temperature cycling in such units can introduce moisture.[10]

  • Aliquoting for Use: a. Before opening for the first time, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound. b. If possible, perform all weighing and handling inside a glove box under an inert atmosphere. c. If a glove box is not available, work quickly in a well-ventilated fume hood. Minimize the time the container is open. d. Use clean, dry spatulas and glassware.

  • Resealing and Storage: a. Tightly reseal the primary container, wrapping the cap with Parafilm® for extra security. b. Purge the headspace of the vial with a gentle stream of argon or nitrogen before sealing. c. Place the vial inside a larger, labeled secondary container that includes a desiccant pouch.[10][23] d. Return the container to the -20°C freezer promptly.

  • Labeling: Always label aliquots with the compound name, date opened, and expiration date if provided.[23]

Protocol B: Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for quantitatively assessing degradation. A reference standard or a sample from a newly opened batch is required for comparison.

  • Sample Preparation: a. Accurately prepare a stock solution of the compound (both the sample and a reference standard) at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water mixture). Ensure the compound is fully dissolved. b. Create a working solution by diluting the stock solution to a final concentration of ~0.1 mg/mL.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: a. Inject the reference standard to determine the retention time and peak area of the pure compound. b. Inject the test sample. c. Compare the chromatograms. Look for:

    • A decrease in the peak area of the main compound compared to the standard.
    • The appearance of new peaks, which represent degradation products. d. Calculate the purity of the test sample by dividing the main peak area by the total area of all peaks and multiplying by 100. A significant drop in purity or the presence of impurity peaks >1% indicates notable degradation. Analytical techniques like GC-MS can also be valuable for identifying degradation products.[24][25]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Chemistry of Nitriles. (2023). OpenStax. [Link]

  • How do I safely store chemicals in laboratory? (n.d.). University of Wollongong Australia, Environmental Health & Safety. [Link]

  • Proper Storage of Chemicals in Laboratories. (n.d.). Princeton University, Environmental Health & Safety. [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). Frontiers in Microbiology. [Link]

  • Storage of Laboratory Chemicals. (n.d.). Indiana University, Research Safety. [Link]

  • Safe Storage of Laboratory Chemicals. (n.d.). University of South Alabama, Department of Safety and Environmental Compliance. [Link]

  • Aminoacetonitrile. (n.d.). Grokipedia. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents. (n.d.). PMC. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Chemnews. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]

  • Role of Soil Manganese in the Oxidation of Aromatic Amines. (2003). ACS Publications. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023). SKC Inc. [Link]

  • Oxidation of aromatic amines by sodium hypochlorite. (2018). University of Surrey. [Link]

  • Preventing Chemical Degradation of Drug Products. (2022). FTLOScience. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026). LCGC. [Link]

  • A plate method for screening of bacteria capable of degrading aliphatic nitrile. (2009). ResearchGate. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek, Inc. [Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (2022). PMC. [Link]

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. (2025). ACS Publications. [Link]

  • Nitrile rubber biodegradation by Gordonia sp. strain J1A and discovery of an oxygenase involved in its degradation. (2025). PMC. [Link]

  • Amino Nitriles. I. Cyclization of α-Cyanoalkylureas. (n.d.). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical crystallization challenges encountered when isolating 3-amino-3-(2-fluoro-4-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical crystallization challenges encountered when isolating 3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile . This chiral β -amino nitrile is a highly sensitive intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purification is frequently complicated by polymorphism, liquid-liquid phase separation (LLPS), and the co-crystallization of structurally related impurities.

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring that every protocol is a self-validating system designed to uncover the root cause of your impurity retention.

Section 1: Symptom-Based Troubleshooting (FAQs)

Q1: Despite multiple recrystallizations, the des-fluoro impurity (3-amino-3-(4-methylphenyl)propanenitrile) remains at ~2% in the final crystal. Why is it not purging, and how can I remove it?

Causality: The persistence of the des-fluoro impurity despite repeated recrystallization indicates the formation of a solid solution. Because the van der Waals radius of fluorine (1.47 Å) is relatively close to that of hydrogen (1.20 Å), the des-fluoro analog can substitute for the target molecule within the crystal lattice without causing sufficient thermodynamic strain to be rejected. demonstrated that structurally analogous impurities often fall into "Class II" behavior, meaning they are integrated into the host lattice and cannot be satisfactorily removed by standard recrystallization kinetics [1].

Resolution Strategy: You must force a phase transformation to disrupt the lattice.

  • Salt Formation: Convert the free base into a salt (e.g., hydrochloride or L-tartrate). The resulting ionic lattice is significantly more rigid, governed by strong electrostatic interactions, and is far less tolerant of steric mismatches, thereby rejecting the des-fluoro impurity.

Q2: During scale-up, my enantiomeric excess (ee) drops from 98% to 92%. How do I prevent chiral depletion?

Causality: β -amino nitriles are prone to retro-Mannich or racemization pathways in solution, especially under basic conditions or extended heating. Furthermore, if the crystallization operates under kinetic control rather than thermodynamic control, the minor enantiomer can become entrapped in crystal defects. Research on aminonitriles has shown that enantiomeric excess can be amplified by spontaneous crystallization, but this requires strict control over the supersaturation state to favor conglomerate crystallization over a racemic compound [2].

Resolution Strategy: Transition to a seeded cooling crystallization (see Protocol B). By introducing high-ee seeds within the metastable zone, you bypass primary nucleation (which is often unselective) and rely entirely on secondary crystal growth. Maintain the pH near neutral and minimize thermal exposure time.

Q3: Upon adding the anti-solvent, the product forms a biphasic oil (oiling out) rather than a crystalline solid. How do I induce crystallization?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate exceeds the nucleation rate, pushing the system concentration into the liquid-liquid coexistence region of the phase diagram. Amines and nitriles are highly prone to this due to strong solute-solute hydrogen bonding that delays the formation of an ordered lattice.

Resolution Strategy:

  • Map the metastable zone width (MZW).

  • Halt anti-solvent addition before the cloud point is reached.

  • Add 1-2 wt% of seed crystals, age the slurry for 1-2 hours to allow the crystal surface area to expand, and then resume anti-solvent addition at a highly controlled rate (e.g., 0.1 volumes/hour).

Section 2: Diagnostic Workflow & Visualization

To systematically identify why an impurity is failing to purge, we utilize a structured diagnostic workflow adapted from [3]. This prevents wasted time on empirical solvent screening when the underlying mechanism is lattice inclusion.

ImpurityWorkflow Start Impure Crystalline β-Amino Nitrile Wash Stage 1: Reslurry & Solvent Wash Start->Wash Check1 Purity Improved? Wash->Check1 Surface Surface Adsorption / Mother Liquor Entrapment Check1->Surface Yes Dissolve Stage 2: Recrystallization (Varying Kinetics) Check1->Dissolve No Check2 Purity Improved? Dissolve->Check2 Inclusion Lattice Inclusion / Defect Entrapment Check2->Inclusion Yes SolidSol Solid Solution Formation (Requires Phase Change) Check2->SolidSol No

Workflow for identifying the mechanism of impurity incorporation during crystallization.

Section 3: Experimental Protocols
Protocol A: Reslurry & Solvent Wash (Stage 1 Impurity Rejection)

Purpose: To validate if the impurity is localized in the surface mother liquor or agglomerate voids. This protocol acts as a self-validating system: if purity increases post-slurry, the impurity is strictly a surface phenomenon.

  • Preparation: Weigh 10.0 g of the impure 3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

  • Suspension: Suspend the solid in 50 mL of a saturated solution of the API in a chosen solvent (e.g., Toluene/Heptane 1:4) at 20 °C. Crucial Causality: The solvent must be pre-saturated with pure API to prevent bulk dissolution, ensuring we are only interrogating surface phenomena.

  • Agitation: Stir at 400 rpm for 4 hours. The mechanical shear will break up agglomerates, releasing trapped mother liquor.

  • Filtration & Wash: Filter under vacuum. Wash the cake with 10 mL of cold (5 °C) anti-solvent (e.g., Heptane).

  • Analysis: Analyze the solid via HPLC. If the des-fluoro impurity concentration remains unchanged, the impurity is internal to the lattice. Proceed to Protocol B.

Protocol B: Seeded Cooling Crystallization for Chiral Enrichment

Purpose: To prevent chiral depletion and avoid LLPS by maintaining strict control over the supersaturation trajectory.

  • Dissolution: Dissolve 10.0 g of the β -amino nitrile in 30 mL of Isopropyl Acetate (IPAc) at 65 °C.

  • Clarification: Polish filter the solution to remove foreign particulates that could induce heterogeneous nucleation of the undesired polymorph or enantiomer.

  • Cooling & Seeding: Cool the solution to 50 °C (just inside the metastable zone). Add 0.1 g (1 wt%) of high-purity (>99% ee) seed crystals.

  • Aging: Hold the temperature at 50 °C for 2 hours. Crucial Causality: This allows the seed surface area to develop, ensuring that subsequent cooling drives growth on the existing seeds rather than triggering secondary nucleation of the undesired enantiomer.

  • Controlled Cooling: Cool to 5 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter and wash with 10 mL of cold IPAc/Heptane (1:1).

Section 4: Data Presentation

Table 1: Quantitative Impurity Rejection Strategies for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Impurity TypeStructural RelationshipTypical Incorporation MechanismPurge Factor (Recrystallization)*Recommended Resolution Strategy
Des-fluoro analog Loss of 2-Fluoro groupSolid Solution (Lattice substitution)1.0 - 1.2 (Poor)Salt formation (e.g., HCl, Tartrate); Phase transformation
Enantiomer StereoisomerDefect Entrapment / Conglomerate1.5 - 3.0 (Moderate)Seeded cooling crystallization; strict MZW control
Starting Material 2-Fluoro-4-methylbenzaldehydeSurface Adsorption> 10.0 (Excellent)Reslurry and cold anti-solvent wash
Hydrolysis Product β -amino amide/acidMother Liquor Entrapment5.0 - 8.0 (Good)High-shear agitation during crystallization; wash optimization

*Note: A Purge Factor of 1.0 indicates no purification. Values > 10 indicate highly efficient rejection.

References
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689-702. URL:[Link]

  • Meinert, C., et al. (2021). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Life, 11(4), 314. URL:[Link]

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443-1456. URL:[Link]

Troubleshooting

Technical Support Center: Thermal Optimization for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the critical thermodynamic bottlenecks encountered when working with 3-Amino-3-(2-fluoro-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the critical thermodynamic bottlenecks encountered when working with 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile . Because this β -amino nitrile is a highly functionalized intermediate typically used in the synthesis of complex pharmaceutical active ingredients (such as substituted β -amino acids or 1,3-diamines), precise temperature control is not just a matter of yield—it is a matter of preserving structural and chiral integrity.

Below, you will find diagnostic logic, field-proven methodologies, and troubleshooting FAQs divided into the three primary workflows involving this compound.

Workflow Start 3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile Hydrolysis Biocatalytic Hydrolysis (Target: β-Amino Acid) Start->Hydrolysis Reduction Thermal Reduction (Target: 1,3-Diamine) Start->Reduction TempHigh T > 30°C Risk: Enantiomeric Loss Hydrolysis->TempHigh Poor Temp Control TempOptH T = 25°C Optimal Selectivity Hydrolysis->TempOptH Buffered System TempExo Exothermic Spike Risk: Secondary Amines Reduction->TempExo Rapid Heating TempOptR T = 100-120°C (Controlled) Optimal Primary Amine Reduction->TempOptR Step-Heating

Reaction pathways and temperature-dependent risks for β-amino nitrile transformations.

Module 1: Precursor Synthesis & Condensation

Q: During the base-mediated synthesis of the β -amino nitrile precursor, our yields are consistently below 10%. How can we optimize the thermal profile?

A: The base-induced condensation of organonitriles is highly endothermic in its activation phase. Operating at lower temperatures (e.g., 60°C) fails to overcome the activation energy required for intermediate imine/amine formation, dropping yields to as low as 3%[1]. Research demonstrates that utilizing a strong base like lithium hexamethyldisilazide (LiHMDS) in dimethoxyethane (DME) requires a standardized temperature of 120°C to achieve optimal conversion (up to 86%)[1]. Exceeding 140°C does not improve efficiency and risks thermal degradation of the fluorinated aryl ring[1].

Quantitative Data: Temperature vs. Yield
Temperature (°C)Base / SolventReaction Time (h)Conversion Yield (%)
60LiHMDS / DME243.0
100LiHMDS / DME2445.5
120LiHMDS / DME2486.0
140LiHMDS / DME2484.5
Self-Validating Protocol: High-Temperature Condensation
  • Preparation: Charge a flame-dried Schlenk flask with the organonitrile precursor (0.40 mmol) and LiHMDS (0.20 mmol) in anhydrous DME under an N2​ atmosphere.

  • Thermal Ramp: Heat the reaction mixture strictly to 120°C using a calibrated heating block.

    • Self-Validation: Monitor the internal temperature using a PTFE-coated thermocouple. If the internal temperature fluctuates below 115°C, the imine intermediate will stall; if it exceeds 125°C, side-reactions will occur.

  • Incubation: Maintain stirring at 120°C for exactly 24 hours[1].

  • Quench & Verify: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with EtOAc.

    • Self-Validation: Verify the disappearance of the starting material via TLC before proceeding to column chromatography. The presence of unreacted nitrile confirms the thermal activation energy was not met.

Module 2: Biocatalytic Nitrile Hydrolysis

Q: We are attempting an enantioselective hydrolysis of racemic 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile using a nitrilase, but we observe massive losses in enantiomeric excess (ee) alongside poor solubility. What is the optimal temperature window?

A: β -amino nitriles with bulky aryl substituents exhibit steep temperature-solubility curves. However, nitrilases (e.g., from Rhodococcus erythropolis SET1) undergo rapid conformational changes above 30°C, leading to a loss of chiral discrimination[2]. Studies show that at 30°C, initial enantioselectivity drops by 63%, and further degrades to an 84% loss at 40°C[2]. Conversely, at 10°C, substrate solubility limits the reaction rate, though relative activity only decreases by 18% compared to baseline[2]. The critical set-point to balance solubility and enantioselectivity is exactly 25°C at pH 7.0[2].

Troubleshooting Issue Low Yield or Low ee% in Hydrolysis CheckTemp Check Reaction Temp Issue->CheckTemp TempLow T < 20°C CheckTemp->TempLow TempHigh T > 30°C CheckTemp->TempHigh ActionLow Increase to 25°C (Solves Solubility) TempLow->ActionLow ActionHigh Decrease to 25°C (Prevents Denaturation) TempHigh->ActionHigh

Diagnostic logic tree for troubleshooting biocatalytic nitrile hydrolysis.

Quantitative Data: Nitrilase Performance (pH 7.0)
Temperature (°C)Relative Activity (%)Enantioselectivity Loss (%)Mechanism of Failure
1082< 5Poor substrate solubility
25100< 5Optimal Condition
30104~ 63Enzyme active site distortion
40132~ 84Thermal denaturation / Racemization
Self-Validating Protocol: Isothermal Biocatalytic Hydrolysis
  • Cell Suspension: Suspend SET1 cells (OD600nm = 1) in 100 mM potassium phosphate buffer adjusted precisely to pH 7.0[2].

  • Substrate Addition: Add the racemic β -aminonitrile (10 mM) to the flask.

  • Incubation: Incubate the mixture at exactly 25°C with mechanical shaking at 200 RPM[2].

    • Self-Validation: Use a shaking incubator with active cooling/heating feedback to maintain 25°C ± 0.5°C.

  • Monitoring: Extract 100 μ L aliquots at 4-hour intervals.

    • Self-Validation: Centrifuge to remove cells and analyze the supernatant via Chiral HPLC to confirm the ee% of the resulting acid is maintained >95%. If ee% drops, immediately halt the reaction and recalibrate the incubator's cooling compressor.

Module 3: Nitrile Reduction to Primary Amines

Q: When reducing the nitrile to the corresponding primary 1,3-diamine using ammonia borane (AB), we detect significant secondary amine impurities. How does temperature control mitigate this?

A: The noncatalyzed reduction of nitriles to primary amines via ammonia borane proceeds via an in situ-generated aminodiborane intermediate[3]. This reaction requires high thermal energy (typically 100°C–120°C in a sealed system using Et2​O or 1,2-dichloroethane)[3]. However, if the initial heating ramp is too aggressive, the localized exothermic decomposition of AB generates rapid thermal spikes. These spikes promote the nucleophilic attack of the newly formed primary amine onto the reactive imine intermediate, generating secondary amine dimers. Controlled step-heating at 80°C before ramping to 120°C prevents this, ensuring exclusive primary amine selectivity[3].

Quantitative Data: Ammonia Borane Reduction
Temperature (°C)SolventEquivalents of ABPrimary Amine Yield (%)Byproduct Formation
80 Et2​O 1.2Moderate (Slow kinetics)Low
100 Et2​O 1.2> 85Trace
120 Et2​O 1.2> 90Trace
> 130 (Runaway) Et2​O 1.2< 60High (Secondary Amines)
Self-Validating Protocol: Controlled Thermal Reduction
  • Setup: In a 10 mL thick-walled reaction tube (capable of withstanding up to 5 atm), combine the β -amino nitrile (1.0 mmol) and ammonia borane (1.2 mmol) in 2.0 mL of anhydrous Et2​O [3].

  • Sealing and Initial Heating: Seal the tube and place it in a temperature-controlled heating block set to 80°C for 1 hour to allow controlled initial H2​ evolution.

  • Ramping: Increase the temperature to 120°C and maintain for 12 hours[3].

    • Self-Validation: The internal pressure will increase; ensure the pressure rating of the vessel is not exceeded. A sudden, violent pressure spike indicates thermal runaway; abort the run if pressure exceeds 4 atm.

  • Quench: Cool the vessel completely to 0°C before carefully venting. Treat the mixture with a 1.0 M HCl⋅Et2​O solution to precipitate the primary amine hydrochloride salt[3]. Filter and wash with cold ether to verify purity.

References

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - National Institutes of Health (NIH) - 2

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - National Institutes of Health (NIH) - 1

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - American Chemical Society (ACS) - 3

Sources

Optimization

Technical Support Center: Stability &amp; Shelf-Life of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Welcome to the dedicated technical support and troubleshooting center for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile . As a highly functionalized β -amino nitrile, this compound presents unique stability challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile . As a highly functionalized β -amino nitrile, this compound presents unique stability challenges during storage, formulation, and analytical testing. This guide synthesizes regulatory frameworks with specific chemical degradation mechanisms to provide actionable, self-validating protocols for your stability studies.

Core Principles & Degradation Mechanisms

Understanding the intrinsic vulnerabilities of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is critical for designing robust stability-indicating methods. The molecule contains two highly reactive functional groups: a primary amine and a nitrile.

  • Amine Oxidation: Primary amines are highly susceptible to atmospheric oxidation, leading to the formation of N-oxides and colored azo or polymeric species.

  • Nitrile Hydrolysis: The -C≡N group can undergo hydration to form a primary amide (-CONH₂), which subsequently hydrolyzes to a carboxylic acid (-COOH) in the presence of moisture and elevated temperatures.

  • Polymerization: β -amino nitriles are known to be inherently unstable under stress and can slowly polymerize or undergo retro-Michael addition under thermal stress or extreme pH[1].

Degradation A 3-Amino-3-(2-fluoro-4- methylphenyl)propanenitrile B Oxidation Products (N-Oxides, Colored Impurities) A->B O2, Light (Amine Oxidation) C Hydrolysis Products (Amides, Carboxylic Acids) A->C H2O, Heat (Nitrile Hydrolysis) D Polymerization / Retro-Michael Fragments A->D Heat, pH Extremes (Instability)

Primary degradation pathways of beta-amino nitriles under stress.

Self-Validating Stability Testing Protocol

To establish a regulatory-compliant retest period or shelf-life, stability studies must adhere to2[2]. The following protocol integrates these regulatory requirements with self-validating analytical checks.

Step 1: Batch Selection & Packaging

  • Protocol: Select three primary batches of the compound. Aliquot the material into packaging that strictly simulates the commercial container closure system (e.g., double LDPE bags inside an HDPE drum).

  • Causality: Stability is highly dependent on the moisture vapor transmission rate (MVTR) of the packaging. Testing in the exact commercial configuration ensures the data accurately reflects real-world shelf life.

Step 2: Environmental Chamber Setup

  • Protocol: Place samples in calibrated ICH stability chambers set to Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Causality: Precise environmental control is required to calculate Arrhenius kinetics. Accelerated testing artificially increases the kinetic energy of the system, predicting long-term degradation rates in a compressed timeframe[2].

Step 3: Orthogonal Analytical Sampling

  • Protocol: At designated time points (0, 3, 6, 9, and 12 months), analyze samples using both HPLC-UV (for assay quantitation) and LC-MS (for mass identification of degradants).

  • Causality: UV detection alone cannot distinguish between co-eluting isomers or non-chromophoric degradation products (such as aliphatic polymer chains). LC-MS provides orthogonal validation of peak purity, ensuring no hidden degradants artificially inflate the assay value.

Step 4: Moisture Tracking (Karl Fischer Titration)

  • Protocol: Perform Karl Fischer titration at each time point alongside the assay.

  • Causality: Because β -amino nitriles are highly prone to hydrolysis, tracking water ingress provides a direct kinetic correlation to the rate of amide and carboxylic acid formation.

ICH_Workflow Start Initiate Stability Study (3 Primary Batches) LongTerm Long-Term Testing 25°C/60% RH (12+ Months) Start->LongTerm Accel Accelerated Testing 40°C/75% RH (6 Months) Start->Accel ShelfLife Establish Shelf-Life / Retest Period LongTerm->ShelfLife Eval Evaluate at 6 Months Accel->Eval SigChange Significant Change? (>5% Assay Loss) Eval->SigChange Inter Intermediate Testing 30°C/65% RH (6 Months) SigChange->Inter Yes SigChange->ShelfLife No Inter->ShelfLife

ICH Q1A(R2) decision tree for accelerated and intermediate testing.

Troubleshooting Guides & FAQs

Q1: My compound is developing a yellow/brown tint during ambient storage. What is the mechanism and how do I prevent it?

  • Causality & Mechanism: The primary amine in 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is highly susceptible to atmospheric oxidation. This process forms N-oxides and subsequent colored azo or polymeric species. Furthermore, aliphatic β -amino nitriles can slowly polymerize in the presence of ambient air and moisture, leading to a yellowing effect[1].

  • Self-Validating Solution: Implement an argon or nitrogen purge before sealing the container. To validate this, run a parallel control study: one batch purged with inert gas and one exposed to ambient air. If the inert-purged sample remains white while the air-exposed sample yellows, oxidation is confirmed. Store in opaque, airtight containers at ≤ 25°C.

Q2: After 3 months at 40°C/75% RH, HPLC shows a new polar peak. Is this a hydrolysis product?

  • Causality & Mechanism: Yes, it is highly likely. The nitrile group undergoes hydration to form a primary amide, which can further hydrolyze to a carboxylic acid under prolonged heat and moisture. The electron-withdrawing nature of the 2-fluoro substituent on the adjacent phenyl ring inductively influences the electron density, potentially increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by water.

  • Self-Validating Solution: Perform LC-MS on the stability sample. An increase of +18 Da indicates hydration to the amide, while +19 Da (with the loss of NH₃) indicates carboxylic acid formation. To definitively validate, synthesize or procure the amide derivative as a reference standard and spike it into your sample. Perfect co-elution under two different gradient methods confirms the degradant's identity.

Q3: We observed a "significant change" (>5% assay loss) at 40°C/75% RH after 6 months. What is the regulatory requirement?

  • Causality & Mechanism: According to 2, a "significant change" is defined as a 5% change in assay from its initial value, or failure to meet acceptance criteria for appearance or degradation products[2]. Because the accelerated condition induced failure, the standard Arrhenius assumption for a 2-year shelf life at room temperature is invalidated.

  • Self-Validating Solution: You must immediately evaluate intermediate testing at 30°C/65% RH. If the intermediate condition shows no significant change over 6 months, you can still extrapolate a reasonable retest period (typically 12-18 months) backed by the 25°C/60% RH long-term data[2].

Quantitative Data Summaries

The following table summarizes the predictive degradation profile of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile across standard ICH storage conditions, assuming standard LDPE/HDPE packaging without inert gas purging.

Storage ConditionDurationExpected Assay LossPrimary DegradantPhysical Appearance
5°C (Refrigerated) 12 Months< 0.5%NoneWhite powder
25°C / 60% RH 12 Months1.0 - 2.0%Amide (Trace)White to off-white
30°C / 65% RH 6 Months2.5 - 4.0%Amide / N-OxideOff-white / pale yellow
40°C / 75% RH 6 Months> 5.0%Carboxylic AcidYellow / Brown

References

  • Title: Q1A(R2) Guideline - ICH Source: ich.org URL: [Link]

  • Title: 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and its Non-Fluorinated Analog: Physicochemical and Metabolic Insights

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] This is due to fluorine's unique ability to modulate a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] This is due to fluorine's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity, often without significantly increasing its size.[3][4] This guide provides a detailed comparative analysis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and its non-fluorinated counterpart, 3-amino-3-(4-methylphenyl)propanenitrile. Through a combination of theoretical predictions and detailed experimental protocols, we will explore the tangible effects of ortho-fluorination on key drug-like properties.

Introduction: The Rationale for Fluorination

The introduction of a fluorine atom into a drug candidate can profoundly influence its disposition and biological activity.[5] Fluorine's high electronegativity and small atomic size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Furthermore, it can alter the acidity (pKa) of nearby functional groups and modify the overall lipophilicity (LogP), which in turn affects solubility, membrane transport, and target engagement.[6][7]

This guide will focus on a case study comparing 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile with its non-fluorinated analog. By examining their physicochemical properties and metabolic fate, we aim to provide researchers with a practical framework for understanding and predicting the impact of fluorination in their own drug development programs.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a fluorine atom is expected to alter the electronic environment of the aromatic ring, thereby influencing the acidity of the amino group and the overall lipophilicity of the molecule.

Property3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (Fluorinated)3-amino-3-(4-methylphenyl)propanenitrile (Non-fluorinated)Predicted Impact of Fluorination
Molecular Weight 192.22 g/mol 174.23 g/mol Minimal increase
Predicted pKa ~8.5~9.0Decrease in basicity of the amino group
Predicted LogP ~2.1~1.9Increase in lipophilicity

Table 1: Predicted physicochemical properties of the fluorinated and non-fluorinated analogs. pKa and LogP values are estimations based on computational models and can be experimentally verified.

The predicted decrease in the pKa of the fluorinated analog's amino group is a direct consequence of the electron-withdrawing nature of the ortho-fluorine substituent.[7] This can have significant implications for the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with its biological target.[8][9] The predicted increase in LogP suggests that the fluorinated compound may exhibit enhanced membrane permeability.[10]

Metabolic Stability: The Fluorine Shield

A key rationale for incorporating fluorine is to enhance metabolic stability by blocking sites of metabolism.[11] The aromatic ring is often a primary site for oxidative metabolism by cytochrome P450 enzymes.[12] The presence of a fluorine atom can sterically hinder or electronically deactivate the ring, making it less susceptible to hydroxylation.

To quantitatively assess this, we will outline a standard in vitro metabolic stability assay using human liver microsomes.[13][14]

This protocol details the steps to determine the intrinsic clearance (Clint) of the two compounds in human liver microsomes.[13][15]

Materials:

  • 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and 3-amino-3-(4-methylphenyl)propanenitrile

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Positive control compounds (e.g., dextromethorphan, midazolam)[13]

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (typically 1 µM).

    • In a 96-well plate, add the test compound solution, human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[12]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[13]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound (1 µM final) mix Combine Compound & HLM in 96-well plate prep_cpd->mix prep_hlm Prepare Human Liver Microsomes (0.5 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C for 5 min mix->pre_inc pre_inc->start_rxn inc_37 Incubate at 37°C start_rxn->inc_37 time_points Terminate at Time Points (0, 5, 15, 30, 45, 60 min) with ACN + IS inc_37->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc_t12 Calculate Half-Life (t1/2) plot->calc_t12 calc_clint Calculate Intrinsic Clearance (Clint) calc_t12->calc_clint

Figure 1: Workflow for the in vitro metabolic stability assay.

It is anticipated that the fluorinated analog will exhibit a longer half-life and consequently a lower intrinsic clearance compared to its non-fluorinated counterpart. This would provide strong evidence for the "fluorine shield" effect, where the fluorine atom protects the molecule from metabolic degradation.

CompoundPredicted t1/2 (min)Predicted Clint (µL/min/mg protein)Metabolic Stability Classification
Fluorinated Analog > 60< 12High
Non-fluorinated Analog 20 - 6012 - 58Moderate

Table 2: Hypothetical metabolic stability data and classification.

Cytotoxicity Assessment: Ensuring a Safe Profile

While enhancing metabolic stability is a desirable outcome, it is crucial to ensure that the structural modification does not introduce unforeseen cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[16][17][18]

This protocol provides a general framework for assessing the cytotoxicity of the two analogs in a relevant cell line (e.g., HepG2, a human liver cancer cell line).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and 3-amino-3-(4-methylphenyl)propanenitrile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed HepG2 cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with compounds adhere->treat_cells prep_cpds Prepare serial dilutions of test compounds prep_cpds->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_abs Measure absorbance at 570 nm solubilize->read_abs calc_viability Calculate % cell viability read_abs->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50

Figure 2: Workflow for the MTT cytotoxicity assay.

Ideally, both compounds will exhibit low cytotoxicity with high IC50 values. A significant difference in cytotoxicity between the two analogs would warrant further investigation to understand the structural basis of this effect.

Discussion and Conclusion

This guide has provided a comprehensive framework for comparing a fluorinated compound with its non-fluorinated analog. By systematically evaluating their physicochemical properties, metabolic stability, and cytotoxicity, researchers can gain valuable insights into the impact of fluorination.

The strategic placement of a fluorine atom can be a powerful tool in drug design, often leading to improved pharmacokinetic profiles.[1] However, it is essential to conduct thorough experimental evaluations to confirm these benefits and to identify any potential liabilities. The protocols outlined in this guide provide a solid foundation for such investigations, enabling researchers to make data-driven decisions in the optimization of their lead compounds.

The presented case study of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile versus its non-fluorinated analog is expected to demonstrate the classic advantages of fluorination: enhanced metabolic stability and modulated physicochemical properties, without a significant increase in cytotoxicity. This underscores the continued importance of fluorine chemistry in the development of new therapeutics.[19]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: From Rational Design to Preclinical Proof-of-Concept. Science, 317(5846), 1881-1886. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4353–4375. [Link]

  • Riniker, S., & Landrum, G. A. (2013). Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 27(3), 193-206. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Işık, M., & Bergazin, T. D. (2020). ANI neural network potentials for small molecule pKa prediction. Chemical Science, 11(42), 11435-11446. [Link]

  • Taylor, N. F. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 915-926. [Link]

  • Singh, R. P., & Kumar, R. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(6), 576-595. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 22(5), 605-643.
  • Baltruschat, M., & Steinbeck, C. (2021). Prediction of pKa values of small molecules via graph neural networks. Journal of Cheminformatics, 13(1), 1-13. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

  • Mele, A., & D'Alfonso, L. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6081. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 106(49), 11563–11571. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Royal Society of Chemistry. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for the Analysis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

As a Senior Application Scientist, selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for small molecule characterization requires balancing resolving power, scan speed, and quantitative dynamic rang...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for small molecule characterization requires balancing resolving power, scan speed, and quantitative dynamic range. This guide objectively compares two premier HRMS technologies—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —using 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (C₁₀H₁₁FN₂, Exact Mass: 178.0906 Da) as our benchmark analyte.

This compound, a fluorinated amine-containing nitrile, is highly representative of modern pharmaceutical intermediates. Accurate characterization of its fragmentation patterns and isotopic fidelity is critical for structural elucidation, impurity profiling, and pharmacokinetic quantification.

Technology Overview & Mechanistic Differences

When analyzing low-molecular-weight compounds ( m/z < 500), the physical mechanics of the mass analyzer dictate the quality of the data.

  • Orbitrap MS (e.g., Thermo Q Exactive): Ions are injected into a spindle-like central electrode where they orbit. The image current of their axial oscillation is measured and converted to m/z via Fourier Transform. Orbitraps deliver unparalleled resolving power (up to 240,000 FWHM at m/z 200) [1]. However, this resolution is inversely proportional to scan speed; higher resolution requires longer transient detection times, which can limit data points across narrow chromatographic peaks [2].

  • Q-TOF MS (e.g., Waters Xevo, Agilent 6500): Ions are accelerated into a flight tube, and their m/z is determined by the time it takes to reach the detector. Q-TOFs maintain a consistent, moderate-to-high resolution (typically 30,000–60,000 FWHM) regardless of scan speed. This allows for extremely fast acquisition rates (up to 50 Hz), making Q-TOF superior for coupling with ultra-fast UHPLC gradients where peak widths are <1 second [3].

Experimental Methodology: A Self-Validating Protocol

To objectively compare both platforms, the following standardized protocol was executed. Every step is designed as a self-validating system to ensure absolute data integrity and eliminate false positives.

Step 1: Sample Preparation
  • Procedure: A 1.0 mg/mL stock solution of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile was prepared in LC-MS grade methanol. The working solution was diluted to 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid is explicitly chosen as a proton donor to drive the equilibrium toward the protonated molecular ion [M+H]+ in positive Electrospray Ionization (ESI+). Without a volatile organic acid, the basic aliphatic amine would suffer from poor ionization efficiency, drastically reducing assay sensitivity.

Step 2: UHPLC Separation
  • Procedure: 2 µL of the sample was injected onto a sub-2-micron C18 column (2.1 x 50 mm, 1.7 µm) using a 3-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Causality & Validation: The sub-2-micron particle size generates highly efficient, narrow chromatographic peaks (peak width ~2 seconds). To ensure the system is self-validating, a dual-column switching valve runs alternating solvent blanks between injections to monitor and prevent carryover.

Step 3: HRMS Acquisition & Real-Time Calibration
  • Procedure: Both instruments were operated in ESI+ mode. Fragmentation was induced via Higher-energy Collisional Dissociation (HCD) for the Orbitrap and Collision-Induced Dissociation (CID) for the Q-TOF at a normalized collision energy of 20 eV.

  • Causality & Validation: The 20 eV threshold was selected because the aliphatic amine and nitrile groups are highly labile, whereas the fluorinated aromatic ring is stable. This specific energy cleanly cleaves the functional groups without shattering the core ring. To validate mass accuracy continuously, an internal lock-mass (Leucine Enkephalin for Q-TOF; fluorinated phosphazines for Orbitrap) is infused post-column. The software actively corrects m/z drift in real-time; if the mass error exceeds 2 ppm, the system automatically halts the sequence, ensuring no compromised data is recorded.

Workflow Visualization

HRMS_Workflow Sample Analyte: C10H11FN2 Exact Mass: 178.0906 Da Prep Sample Prep 0.1% Formic Acid (Protonation) Sample->Prep LC UHPLC Separation Sub-2-micron C18 Column Prep->LC Split HRMS Platform Divergence LC->Split Orbitrap Orbitrap MS (HCD) Resolution: 140,000 Scan Rate: 3 Hz Split->Orbitrap QTOF Q-TOF MS (CID) Resolution: 40,000 Scan Rate: 20 Hz Split->QTOF DataOrbitrap High-Confidence Structural Elucidation Orbitrap->DataOrbitrap DataQTOF High-Throughput Quantitative Profiling QTOF->DataQTOF

Parallel LC-HRMS workflow comparing Orbitrap and Q-TOF for small molecule analysis.

Data Presentation & Objective Comparison

Table 1: HRMS Fragmentation Data for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Both instruments successfully identified the precursor and key product ions. The fragmentation pathway is driven by the sequential loss of the basic amine and the nitrile moiety.

Ion TypeFormulaTheoretical m/z Observed m/z (Orbitrap)Observed m/z (Q-TOF)Mass Error (ppm)
Precursor [M+H]+ [C10​H12​FN2​]+ 179.0979179.0980179.0977< 1.5
Fragment 1 (Loss of NH3​ ) [C10​H9​FN]+ 162.0714162.0715162.0712< 1.5
Fragment 2 (Loss of CH2​CN ) [C8​H9​FN]+ 139.0792139.0792139.0790< 1.5
Table 2: Performance Metrics Comparison

While both platforms yield excellent mass accuracy, their operational strengths diverge significantly when handling fast chromatography [4].

Performance MetricOrbitrap (Q Exactive)Q-TOF (Xevo / 6500)Scientific Implication
Max Resolving Power ~240,000 (at m/z 200)~40,000 - 60,000Orbitrap easily resolves isobaric background matrix interferences.
Scan Speed (MS1) 1.5 - 12 Hz (Resolution dependent)Up to 50 HzQ-TOF ensures >15 data points across a 1-second UHPLC peak.
Quantitative Dynamic Range 3 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF prevents detector saturation for highly abundant metabolites [3].
Isotopic Fidelity Good (can skew at max resolution)ExcellentQ-TOF provides highly accurate isotopic ratios for formula generation.

Conclusion & Recommendations

The choice between Orbitrap and Q-TOF for analyzing compounds like 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile depends entirely on the experimental objective:

  • Choose Orbitrap for Untargeted Unknown Screening and Structural Elucidation . If the compound is present in a highly complex biological matrix (e.g., plasma or tissue), the ultra-high resolving power (140,000+) of the Orbitrap is necessary to separate the analyte from isobaric endogenous lipids and peptides [1].

  • Choose Q-TOF for High-Throughput Quantification and Pharmacokinetics . If the goal is to quantify the clearance of this compound across hundreds of samples using sub-2-minute UHPLC gradients, the Q-TOF's rapid scan speed prevents the loss of peak definition, ensuring reproducible integration and avoiding false negatives [2].

References

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes. Available at: [Link]

  • Zamboni Lab. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog, June 26, 2021. Available at:[Link]

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare Editorial Articles, June 08, 2017. Available at:[Link]

Validation

Reactivity of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile vs 3-amino-3-phenylpropanenitrile

Title: Reactivity Profiling: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile vs. 3-Amino-3-phenylpropanenitrile Executive Summary β -amino nitriles are indispensable synthons in modern drug discovery, serving as direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Profiling: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile vs. 3-Amino-3-phenylpropanenitrile

Executive Summary

β -amino nitriles are indispensable synthons in modern drug discovery, serving as direct precursors to chiral β -amino acids, amides, and nitrogenous heterocycles. While the unsubstituted 3-amino-3-phenylpropanenitrile is a widely utilized baseline building block, pharmaceutical optimization frequently demands aromatic substitution to modulate pharmacokinetics and target binding. The introduction of a 2-fluoro and 4-methyl group to form 3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile fundamentally alters the molecule's electronic landscape and steric profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two substrates, detailing how these structural nuances dictate their chemical and biocatalytic reactivity.

Structural and Electronic Determinants

The reactivity divergence between these two compounds is governed by the push-pull dynamics of the substituted aryl ring:

  • Steric Shielding & Inductive Withdrawal (2-Fluoro Effect): The ortho-fluorine atom introduces significant steric bulk directly adjacent to the benzylic chiral center. Furthermore, its strong inductive electron-withdrawing effect (-I) subtly lowers the pKa of the adjacent primary amine. Consequently, the amine in the substituted analog exhibits decreased nucleophilicity and increased metabolic stability compared to the unsubstituted phenyl derivative[1].

  • Carbocation Stabilization (4-Methyl Effect): The para-methyl group acts as an electron donor via hyperconjugation (+I effect). This stabilizes any transient positive charge at the benzylic position, making the C-N bond more susceptible to heterolytic cleavage under strongly acidic conditions.

G A 3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile B 2-Fluoro Substitution (-I Effect, Steric Bulk) A->B C 4-Methyl Substitution (+I Effect, Hyperconjugation) A->C D Decreased Amine Nucleophilicity Increased Steric Hindrance B->D E Stabilized Benzylic Position (Carbocation stabilization) C->E

Fig 1. Mechanistic divergence driven by 2-fluoro and 4-methyl aromatic substitutions.

Comparative Data Matrix

To operationalize these structural differences, we summarize the physicochemical and reactivity parameters in Table 1.

Table 1: Comparative Physicochemical and Reactivity Profile

Parameter3-Amino-3-phenylpropanenitrile3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Aryl Substitution None2-Fluoro, 4-Methyl
Amine Nucleophilicity High (Baseline)Moderate (Attenuated by ortho-F -I effect)
Steric Hindrance ( α -carbon) LowHigh (Rotation restricted by ortho-F)
Predicted Amine pKa ~ 8.5 - 8.8~ 8.0 - 8.3
Benzylic C-N Stability StableLabile under strong acid (Stabilized by para-Me)
N-Acylation Rate (Boc 2​ O) Fast (< 2 hours)Slow (Requires DMAP catalysis, > 6 hours)

Comparative Reactivity & Experimental Workflows

Nucleophilic N-Acylation (Boc Protection)

Causality: The unsubstituted compound reacts rapidly with di-tert-butyl dicarbonate (Boc 2​ O). However, the 2-fluoro-4-methyl analog suffers from both steric hindrance and reduced nucleophilicity. Standard conditions often stall at 50% conversion. To overcome this, the addition of 4-Dimethylaminopyridine (DMAP) is required to act as an acyl transfer catalyst, bypassing the amine's inherent sluggishness.

Self-Validating Protocol:

  • Preparation: Dissolve 10 mmol of the β -amino nitrile in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 equivalents of Boc 2​ O. For the 2-F, 4-Me analog, add 0.1 equivalents of DMAP.

  • Reaction & Internal Check: Stir at room temperature. Self-Validation: Monitor via TLC. The free amine starting material will stain bright pink with ninhydrin. The reaction is validated as complete when the ninhydrin-active spot disappears entirely, replaced by a UV-active, ninhydrin-negative product spot.

  • Workup: Wash with 0.5 M citric acid to remove DMAP and unreacted trace amine. The lower basicity of the 2-F, 4-Me analog means it is less likely to be lost to the aqueous layer than the unsubstituted analog, but pH control remains critical during phase separation.

Biocatalytic Nitrile Hydrolysis

Causality: β -amino nitriles are highly valuable precursors to chiral β -amino acids and amides[2]. Biocatalytic hydrolysis using Rhodococcus rhodochrous ATCC BAA-870 is a highly enantioselective method. However, the reaction is strictly pH-dependent. At pH 7.0, the primary amine is protonated, which prevents the substrate from correctly orienting in the nitrile hydratase active site. Adjusting the buffer to pH 9.0 ensures the amine is in its free-base form, enabling rapid conversion[3].

Workflow step1 Substrate Prep (pH 9.0 Buffer) step2 Biocatalyst (R. rhodochrous) step1->step2 step3 Hydrolysis (Amine unprotonated) step2->step3 step4 Product Extraction (β-amino amide) step3->step4

Fig 2. Self-validating biocatalytic workflow for nitrile hydrolysis at pH 9.0.

Self-Validating Protocol:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust to strictly pH 9.0.

  • Substrate Loading: Suspend 50 mM of the β -amino nitrile in the buffer. The 2-F, 4-Me analog may exhibit lower aqueous solubility; a co-solvent (e.g., 5% DMSO) can be utilized.

  • Biocatalysis: Add resting cells of Rhodococcus rhodochrous ATCC BAA-870.

  • Incubation & Internal Check: Incubate at 30°C. Self-Validation: Continuously monitor the pH. If the pH begins to drop, it indicates over-hydrolysis to the carboxylic acid by background amidase activity. Maintaining a steady pH 9.0 using an automated pH stat validates that the amine remains unprotonated and the enzyme remains in its optimal operating window.

  • Extraction: Centrifuge to remove cells, extract the aqueous layer with ethyl acetate, and concentrate to yield the β -amino amide.

Conclusion

While 3-amino-3-phenylpropanenitrile serves as a highly reactive, easily manipulated baseline substrate, the 3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile analog offers unique advantages for drug development, including enhanced metabolic stability and conformational rigidity. Researchers must account for its attenuated nucleophilicity and increased steric bulk by employing catalytic acyl transfer agents (like DMAP) and carefully controlling pH during enzymatic transformations to ensure high yields.

Sources

Comparative

Structural Elucidation and Polymorph Screening of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile: A Crystallographic Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: The Criticality of Solid-State Characterization In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Criticality of Solid-State Characterization

In modern drug development, the β -amino nitrile scaffold is a highly versatile building block for synthesizing active pharmaceutical ingredients (APIs), including kinase inhibitors and chiral heterocycles. Specifically, 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile presents unique crystallographic challenges due to its chiral center at the C3 position and a complex hydrogen-bonding network driven by its primary amine, nitrile group, and ortho-fluorine atom.

As an Application Scientist, I have observed that relying solely on NMR or HPLC for structural validation is insufficient for chiral intermediates. Absolute stereochemistry and polymorphic purity must be definitively established. This guide objectively compares the performance of thermodynamic versus kinetic crystallization methodologies for this compound, providing a self-validating framework for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Mechanistic Crystallography: Causality in Polymorphism

The choice of crystallization method directly dictates which intermolecular interactions are trapped within the crystal lattice. The Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic crystal structures [1], demonstrates that fluorinated amines frequently exhibit polymorphism based on solvent polarity and cooling rates.

  • Thermodynamic Control (Vapor Diffusion): Slow equilibration allows molecules to reversibly attach and detach from the growing crystal face, finding the global energy minimum. This typically yields the solvent-free, enantiopure Form I , characterized by strong N−H⋯N≡C hydrogen bonds.

  • Kinetic Control (Anti-Solvent Crash): Rapid supersaturation forces immediate nucleation. This traps the molecule in a metastable state, often yielding Form II , where weaker N−H⋯F (aryl) interactions dominate the lattice.

Crystallization & Screening Workflow

G Start 3-Amino-3-(2-fluoro-4-methylphenyl) propanenitrile API Solvent Solvent Screening (MeOH, EtOAc, Hexane) Start->Solvent Thermo Thermodynamic Pathway (Vapor Diffusion) Solvent->Thermo Slow Evaporation Kinetic Kinetic Pathway (Anti-Solvent Crash) Solvent->Kinetic Rapid Cooling Form1 Polymorph Form I (Enantiopure, P21) Thermo->Form1 Form2 Polymorph Form II (Metastable, P212121) Kinetic->Form2 SCXRD Single-Crystal XRD (Cu Kα Radiation) Form1->SCXRD PXRD Powder XRD / MicroED Form2->PXRD

Caption: Workflow for polymorph screening and crystallographic analysis.

Performance Comparison: Form I vs. Form II

The following table summarizes the quantitative X-ray diffraction data comparing the thermodynamic and kinetic polymorphs of enantiopure (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Crystallographic ParameterForm I (Thermodynamic Method)Form II (Kinetic Method)
Crystallization Protocol Vapor Diffusion (MeOH / Water)Anti-solvent Crash (EtOAc / Hexane)
Crystal Quality Block-like, high diffraction qualityNeedle-like, prone to twinning
Crystal System MonoclinicOrthorhombic
Space Group P21​ (Chiral, Sohncke group) P21​21​21​ (Chiral, Sohncke group)
Resolution Limit 0.79 Å0.85 Å
Rint​ (Internal Agreement) 2.8%6.4%
Final R1​ ( I>2σ(I) ) 3.2%5.1%
Flack Parameter 0.02(3)0.15(8)
Primary H-Bonding Motif N−H⋯N (nitrile) N−H⋯F (aryl)

Analytical Insight: Form I provides a vastly superior Rint​ and a definitive Flack parameter near zero. Form II's higher Rint​ and elevated Flack parameter standard deviation suggest partial merohedral twinning, making it inferior for absolute stereochemical validation.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. If a validation check fails, the operator must not proceed to the next step.

Protocol A: Thermodynamic Crystallization (Sitting Drop Vapor Diffusion)
  • Preparation: Dissolve 10 mg of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in 200 μ L of high-purity Methanol (solvent) in a micro-insert.

  • Chamber Setup: Place the micro-insert into a larger 20 mL scintillation vial containing 3 mL of Milli-Q Water (anti-solvent).

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap to create a closed vapor system.

  • Incubation: Store the vial in a vibration-free incubator at exactly 20 °C for 72–96 hours.

  • Validation Check: Examine the resulting crystals under a polarizing optical microscope. Rotate the stage 360 degrees. If the crystal does not exhibit complete optical extinction exactly every 90 degrees, it is twinned or polycrystalline. Discard and repeat.

Protocol B: X-Ray Data Collection and Absolute Configuration

Because this molecule consists entirely of "light" atoms (C, H, N, F), standard Molybdenum ( MoKα ) radiation lacks the anomalous scattering power required to determine absolute stereochemistry. Copper ( CuKα ) radiation ( λ=1.54178 Å) is strictly required [3].

  • Mounting: Coat a validated Form I single crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Transfer immediately to the goniometer under a 100 K nitrogen cold stream to minimize thermal motion and maximize high-angle diffraction intensity.

  • Data Collection: Collect full sphere data using a CuKα microfocus source. Ensure redundancy is >4.0 to accurately measure Friedel pairs.

  • Validation Check: During data integration, monitor the I/σ(I) ratio in the highest resolution shell (0.80 - 0.79 Å). If I/σ(I)<2.0 , the exposure time must be increased.

Data Processing and Phasing Pipeline

Once diffraction images are collected, the data must be phased and refined. We utilize SHELXT for structure solution via dual-space direct methods and SHELXL for least-squares refinement, implemented within the OLEX2 graphical interface [2].

G Diffraction Diffraction Images (Frames) Integration Data Integration & Scaling Diffraction->Integration Phasing Structure Solution (SHELXT) Integration->Phasing Structure Factors (F^2) Refinement Least-Squares Refinement (SHELXL / OLEX2) Phasing->Refinement Initial Model Validation Validation & CSD Deposition Refinement->Validation R1 < 5%, Flack ~ 0

Caption: X-ray diffraction data processing and refinement pipeline.

Refinement Causality: All non-hydrogen atoms (C, N, F) must be refined anisotropically. Hydrogen atoms on the primary amine are located from the difference Fourier map and refined freely to accurately map the N−H⋯N hydrogen-bonding network. A successful refinement is validated when the Goodness-of-Fit (GooF) approaches 1.05 and the Flack parameter is 0.00±0.05 , definitively proving the (3S) or (3R) absolute configuration.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile, a compound that, due to its specific chemical structure, requires a multi-faceted approach to its end-of-life management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds, general principles of chemical safety, and regulatory guidelines to offer a robust framework for its disposal.

The core principle of this guide is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the chemical reasoning that underpins them. This approach fosters a culture of safety that extends beyond this specific compound to all chemical handling operations.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is the critical first step in developing a safe disposal plan. The molecule's structure incorporates three key functional groups that dictate its toxicological and reactive profile: an amino group, a nitrile group, and a fluorinated aromatic ring.

  • Aminonitrile Moiety: The primary toxicological concern with aminonitriles is their potential to metabolize into or release cyanide.[1][2] This can occur through various biological or chemical pathways. Cyanide is a potent inhibitor of cellular respiration and can be fatal if inhaled, ingested, or absorbed through the skin. Therefore, all waste containing this compound must be treated with the same precautions as other cyanide-containing materials.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring introduces considerations regarding the compound's environmental persistence. Carbon-fluorine bonds are exceptionally strong, making many organofluorine compounds resistant to natural degradation processes.[3] This persistence can lead to bioaccumulation and long-term environmental contamination, a concern highlighted by the broader class of "forever chemicals" (PFAS), although this specific molecule is not a PFAS.[4][5] Wastewater treatment facilities often have limited efficacy in removing organofluorine compounds.[2][6]

  • Amino Group: While the amino group is a common functional moiety in many biological and pharmaceutical molecules, it can influence the compound's reactivity and solubility.

Based on these structural features, it is prudent to assume that 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is harmful if swallowed, in contact with skin, or inhaled.

Table 1: Summary of Potential Hazards

Functional GroupAssociated HazardsRationale
AminonitrileAcute toxicity (potential for cyanide release)[1][2]The nitrile group can be metabolized or chemically converted to cyanide.
Fluorinated Aromatic RingEnvironmental persistence, potential for bioaccumulation[3][4][5]The strong carbon-fluorine bond makes the compound resistant to degradation.
Amino GroupPotential for skin and eye irritation, influences reactivity.Common hazard for amino compounds.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the potential for cyanide exposure and skin/eye irritation, stringent adherence to PPE protocols is mandatory when handling 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile and its waste.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[7]To protect against splashes and dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated chemical fume hood.[8]To avoid inhalation of any dust or vapors.

Spill Management: Immediate and Controlled Response

Accidental spills require a swift and methodical response to mitigate exposure and prevent the spread of contamination.

Small Spills (Solid or Liquid)
  • Evacuate and Ventilate: If safe to do so, ensure the immediate area is clear of personnel and increase ventilation by working within a fume hood.

  • Don Appropriate PPE: Before approaching the spill, ensure all recommended PPE is worn correctly.[8]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Absorption and Neutralization:

    • For liquid spills, gently cover the spill with an absorbent material.

    • For solid spills, carefully cover the material to prevent dust from becoming airborne.

  • Collection: Carefully scoop the absorbed or solid material into a clearly labeled, sealable hazardous waste container.[9]

  • Decontamination: Decontaminate the spill area using a suitable laboratory disinfectant, followed by a thorough wipe-down with soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Large Spills

In the event of a large spill, the primary responsibility is to ensure personnel safety.

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services. Provide them with the name of the compound and any known hazard information.[8]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.

Workflow for Disposal

DisposalWorkflow Start Start: Waste Generation Segregate Step 1: Waste Segregation (Solid, Liquid, Contaminated Materials) Start->Segregate Label Step 2: Proper Labeling ('Hazardous Waste', Chemical Name, 'Cyanide Potential') Segregate->Label Store Step 3: Secure Storage (Designated, Ventilated Area, Away from Incompatibles) Label->Store ContactEHS Step 4: Contact EHS/Waste Vendor (Provide all known information) Store->ContactEHS Package Step 5: Final Packaging for Pickup (Follow vendor instructions) ContactEHS->Package Pickup Step 6: Professional Disposal (Licensed Hazardous Waste Carrier) Package->Pickup End End: Compliant Disposal Pickup->End

Caption: Disposal workflow for 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused or contaminated solid 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile in a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealable, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste.[10] Collect these materials in a separate, clearly labeled hazardous waste bag or container.

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure. The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile"

  • A clear indication of the potential hazard: "Potential Cyanide Hazard"

  • The date of accumulation

Step 3: Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This storage area should be away from incompatible materials, particularly strong acids, which could potentially react with the nitrile group or residual cyanide to produce highly toxic hydrogen cyanide gas.[11]

Step 4: Professional Disposal

The ultimate disposal of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile must be handled by a licensed and reputable chemical waste disposal company.[12][13]

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for arranging chemical waste pickup.[10]

  • Provide Complete Information: When arranging for disposal, provide the waste disposal vendor with all available information about the compound, including its name, quantity, and the potential hazards identified in this guide.

  • Follow Vendor Instructions: The disposal vendor will provide specific instructions for the final packaging and pickup of the waste. Adhere to these instructions meticulously.

The most probable disposal method for this compound by a professional waste management facility is high-temperature incineration .[14] This method is effective for destroying organic compounds, including persistent fluorinated molecules and cyanide-containing waste. The high temperatures and controlled conditions ensure the complete breakdown of the molecule into less harmful components.

Emergency Procedures

In the event of personnel exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth resuscitation if there is a risk of contamination) and seek immediate medical attention.[8][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

In all cases of exposure, inform medical personnel of the chemical involved, emphasizing its nature as an aminonitrile with the potential for cyanide toxicity.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a process that demands careful planning, a thorough understanding of the associated risks, and a steadfast commitment to safety and environmental regulations. By following the detailed protocols outlined in this guide, researchers and laboratory professionals can confidently manage this chemical waste stream, ensuring the protection of themselves, their colleagues, and the environment. This diligence is a fundamental aspect of scientific integrity and responsible research.

References

  • Lacy, T. L. (n.d.). Comparative toxicities of aminonitriles. ScholarWorks @ UTRGV.
  • Willhite, C. C. (1981).
  • Madácsi, R., et al. (2023). Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. Archives of Pharmacy and Pharmaceutical Sciences.
  • Santa Cruz Biotechnology. (n.d.). Aminoacetonitrile.
  • BenchChem. (2025). Handling and safety precautions for 2-Aminobutanenitrile.
  • LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • Tokyo Chemical Industry. (2025, October 27).
  • Fisher Scientific. (2025, December 24).
  • TCI Chemicals. (2024, December 13).
  • BASF. (2025, July 1).
  • Sigma-Aldrich. (2025, November 7).
  • BenchChem. (2025). Decontamination procedures for 4-Chlorobenzylidenemalononitrile spills.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile.
  • Fisher Scientific. (2009, February 12).
  • 3M. (2021, August 12).
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • ChemicalBook. (n.d.). 3-氨基-3-(4-氟-2-甲基苯基)丙腈.
  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal.
  • Journal of the American Chemical Society. (2024, September 12).
  • Health, Safety & Risk Management. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2025, October 15).
  • Thermo Fisher Scientific. (2023, October 12).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (n.d.). (3S)-3-AMINO-3-(3-FLUORO-2-METHYLPHENYL)PROPANENITRILE.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide AldrichCPR.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 3-AMINO-3-(3-FLUORO-2-METHYLPHENYL)PROPANENITRILE|BLD Pharm.
  • Combi-Blocks. (2026, March 6).
  • RSC Publishing. (2018, July 12). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
  • NextSDS. (n.d.). (3S)-3-amino-3-(3-fluorophenyl)
  • ResearchGate. (n.d.). (PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III)
  • Synquest Labs. (n.d.). 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile.
  • Echemi. (n.d.). 3-[Ethyl(4-formyl-3-methylphenyl)
  • FAOLEX. (n.d.). WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL)
  • EvitaChem. (n.d.). Buy Propanenitrile, 3-[(3-methylphenyl)amino]- (EVT-319665) | 27618-25-3.
  • Central Pollution Control Board. (n.d.). SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes.
  • US EPA. (2025, May 30).
  • BLD Pharm. (n.d.). 1213898-93-1|(3R)-3-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANENITRILE.

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

As a Senior Application Scientist, I approach the handling of complex, multi-functional organic compounds not just as a matter of compliance, but as an exercise in mechanistic risk mitigation. 3-Amino-3-(2-fluoro-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex, multi-functional organic compounds not just as a matter of compliance, but as an exercise in mechanistic risk mitigation. 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a highly specialized beta-amino nitrile derivative. To handle it safely, we must deconstruct its chemical anatomy to understand the causality behind our safety protocols.

This compound presents a tripartite hazard profile:

  • Primary Amine (-NH₂): Amines are nucleophilic and highly basic. They are severe skin and eye irritants, and many are lipid-soluble, meaning they are readily absorbed through the skin to cause systemic toxicity[1].

  • Nitrile Group (-C≡N): Organic nitriles pose a systemic toxicity risk via inhalation or dermal exposure. Crucially, under extreme conditions (such as combustion or exposure to strong acids), they can decompose to release highly toxic hydrogen cyanide (HCN) gas[2].

  • Fluorinated Aromatic Ring: The addition of a fluorine atom increases the molecule's lipophilicity, further enhancing its ability to penetrate dermal barriers and standard latex PPE. Thermal decomposition will yield corrosive hydrogen fluoride (HF) gas.

The following guide provides a self-validating, step-by-step operational and disposal plan designed to protect researchers from these specific mechanistic hazards.

Quantitative Safety Parameters

To establish a baseline for safe handling, all environmental and physical protective measures must meet the following quantitative specifications.

ParameterSpecification / MetricCausality / Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Ensures complete containment of volatile amine/nitrile dust and vapors without creating turbulent eddies[3].
Primary Glove Thickness ≥ 0.3 mm (Butyl Rubber or Heavy Nitrile)Provides a necessary physical barrier against lipophilic penetration by the fluorinated aromatic ring[4].
Glove Breakthrough Time > 480 minutesPrevents dermal absorption during extended synthetic handling or accidental prolonged contact.
Storage Temperature 2 – 8 °C (Inert Atmosphere)Minimizes thermal degradation, prevents oxidation of the primary amine, and reduces volatile emission.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated beta-amino nitriles. You must implement a targeted defense strategy[4].

  • Hand Protection (Double-Gloving Required): Wear an inner layer of standard disposable nitrile gloves (for dexterity) and an outer layer of heavy-duty Butyl rubber or extended-cuff nitrile gloves (≥ 0.3 mm). Causality: Amines readily degrade standard latex, and the lipophilic nature of the fluorinated phenyl ring allows it to permeate thin barriers[1].

  • Eye & Face Protection: Chemical splash goggles are mandatory. If handling solutions >50 mL or conducting transfers outside a closed system, a full-face shield must be worn over the goggles. Causality: Primary amines cause severe, often irreversible, corneal damage upon contact[3].

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If a hood is unavailable or a large spill occurs, a NIOSH-approved respirator equipped with organic vapor cartridges (OV) and a P100 particulate filter is required[2].

  • Body Protection: A flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs, fully buttoned to the neck. Long pants and closed-toe, non-porous shoes (no mesh sneakers).

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system : you cannot proceed to the next step unless the verification check of the current step is successful.

Phase 1: Pre-Operational Setup & Verification
  • Ventilation Check: Turn on the fume hood. Validation: Visually confirm the digital monitor reads between 80–120 fpm. Tape a small piece of tissue to the sash; it must pull steadily inward.

  • Workspace Clearance: Remove all strong acids, oxidizers, and reducing agents from the fume hood. Causality: Nitriles and amines are highly incompatible with these reagents and can trigger violent exothermic reactions or toxic gas release[2],[3].

  • Tool Preparation: Gather anti-static weighing spatulas, pre-tared glass vials, and secondary containment vessels (e.g., a larger beaker to hold the weighing vial).

Phase 2: Execution (Weighing & Transfer)
  • Don PPE: Apply the double-glove system, goggles, and lab coat. Pull the lab coat cuffs over the inner glove, then don the outer glove over the cuff.

  • Vial Handling: Open the primary chemical container only inside the fume hood, keeping your head outside the sash plane.

  • Transfer: Use an anti-static spatula to transfer the solid. Validation: If the powder exhibits static cling (flying off the spatula), immediately stop, ground your equipment, and use an anti-static gun (Zerostat) before resuming.

  • Sealing: Cap the weighing vial tightly. Wipe the exterior of the sealed vial with a Kimwipe dampened with isopropanol before removing it from the hood.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the fume hood surface with a Kimwipe moistened with soapy water or a mild detergent, followed by an isopropanol wipe. Do not use bleach (sodium hypochlorite), as it can react with primary amines to form toxic chloramines[3].

  • Doffing: Remove the outer gloves using the "beak method" (turning them inside out) and dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent inhalation exposure and environmental contamination[5].

G A Pre-Operational Risk Assessment B Don Mandatory PPE (Butyl/Nitrile, Goggles) A->B C Verify Fume Hood Face Velocity >100 fpm B->C D Execute Protocol (Weighing/Transfer) C->D E Spill Occurred? D->E F Absorb with Inert Material (Avoid Strong Acids) E->F Yes H Post-Op Decon & Doffing E->H No G Segregate Waste (Non-Acidic Organic) F->G H->G

Operational workflow and spill mitigation pathway for fluorinated beta-amino nitriles.

Immediate Spill Mitigation (Small Scale, <50g inside Hood)
  • Isolate: Alert nearby personnel. Keep the fume hood sash lowered to the minimum operational height.

  • Absorb: Cover the spilled solid with an inert, non-combustible absorbent material such as dry sand or vermiculite[5]. Do not use sawdust, as the amine may react with organic matter. If the compound is in solution, use chemical spill pads rated for organic solvents.

  • Collect: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a heavy-duty polypropylene hazardous waste bag or a sealable glass jar.

  • Neutralize the Surface: Wash the spill area with a mild detergent solution. Never use strong acids to neutralize the amine residue, as the acidic environment could hydrolyze the nitrile group and release hydrogen cyanide (HCN)[2].

Waste Disposal Logistics
  • Segregation: Waste containing 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile must be strictly segregated from acidic waste streams and strong oxidizers.

  • Labeling: Label the container clearly as "Hazardous Organic Waste: Contains Primary Amine and Nitrile Derivatives (Toxic/Irritant)."

  • Storage: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area until pickup by certified environmental health and safety (EHS) personnel.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • ACETONITRILE (Organic Nitriles Safety). Yufeng. Available at: [Link]

  • The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated (ILPI). Available at:[Link]

  • Chemical Hygiene Plan. UTSA. Available at:[Link]

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